5-Bromo-2-(trifluoromethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWLWBZTHFCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650253 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-52-1 | |
| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 923281-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-2-(trifluoromethoxy)benzaldehyde
CAS Number: 923281-52-1
This document provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate for professionals in chemical research and drug development. It covers physicochemical properties, a representative synthetic protocol, and its applications in organic synthesis.
Chemical Properties and Identification
This compound is a substituted aromatic aldehyde. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functional group makes it a versatile building block for introducing these moieties into more complex molecular architectures. Its purity is typically determined by Gas Chromatography (GC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 923281-52-1 | [2] |
| Molecular Formula | C₈H₄BrF₃O₂ | [2] |
| Molecular Weight | 269.02 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Assay (by GC) | ≥97.5% | [2] |
| Refractive Index | 1.4960-1.5000 (@ 20°C) | [2] |
| Solubility | Soluble in water | [3] |
Table 2: Chemical Identifiers
| Identifier Type | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| InChI Key | IBEWLWBZTHFCPI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C=C(C=C1C=O)Br)OC(F)(F)F | [2] |
Synthesis and Experimental Protocols
The following is a representative experimental protocol based on established chemical principles for this class of reaction.
Representative Protocol: Synthesis via Ortho-Lithiation and Formylation
Reaction Scheme:
-
Step 1: Directed ortho-lithiation of 4-bromo-1-(trifluoromethoxy)benzene.
-
Step 2: Formylation of the resulting aryllithium species with an appropriate formylating agent (e.g., N,N-dimethylformamide - DMF).
-
Step 3: Aqueous workup and purification.
Materials and Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, oxygen-free solvents (e.g., Tetrahydrofuran - THF)
-
4-bromo-1-(trifluoromethoxy)benzene (starting material)
-
n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes
-
N,N-dimethylformamide (DMF), freshly distilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and stirring bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or s-BuLi (typically 1.1 to 1.3 eq) in hexanes is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Formylation: Freshly distilled DMF (1.5 to 2.0 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature, then allowed to warm slowly to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product, this compound, is purified by flash column chromatography on silica gel or by vacuum distillation.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents.[4]
-
Pharmaceutical Synthesis: It serves as a precursor for more complex, biologically active molecules. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity without the steric bulk of larger groups.
-
Intermediate for Bioactive Compounds: The compound is used in the synthesis of various bioactive compounds for in vitro studies.[3] For example, it has been noted as a reactant in the synthesis of (-)-epicatechin, a flavonoid with a range of biological properties.[3]
-
Fine and Specialty Chemicals: Its utility extends to the preparation of fine chemicals and as an intermediate for creating pesticides and other specialized organic compounds.[4]
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the representative protocol.
Caption: Synthetic workflow for this compound.
References
5-Bromo-2-(trifluoromethoxy)benzaldehyde chemical properties
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals
Abstract
This compound is a key aromatic building block with significant applications in medicinal chemistry and materials science. Its unique trifluoromethoxy and bromo-substituents make it a valuable intermediate for synthesizing complex molecular architectures. The trifluoromethoxy group is particularly noteworthy for its ability to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 923281-52-1 | [4][5][6] |
| Molecular Formula | C₈H₄BrF₃O₂ | [5][6] |
| Molecular Weight | 269.01 g/mol | [6] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Purity | ≥97.5% (GC) | [5] |
| Solubility | Soluble in water | [4][6] |
| Refractive Index | 1.4960-1.5000 @ 20°C | [5] |
| Storage Temperature | Room Temperature | [6] |
| Notes | Air Sensitive. Should be stored in a cool, dry place in a well-sealed container. | [6] |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its three primary functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group.
-
Aldehyde Group : The aldehyde is a versatile functional group that readily undergoes various transformations, including:
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to form substituted amines.
-
Condensation reactions (e.g., with hydrazines to form hydrazones), which are crucial for creating diverse molecular scaffolds.[1]
-
-
Bromine Atom : The bromine substituent is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the rapid diversification of lead compounds. Key reactions include:
-
Suzuki-Miyaura coupling with boronic acids.
-
Buchwald-Hartwig amination with amines.[1]
-
-
Trifluoromethoxy Group : This group is an important pharmacophore in drug design.[2][3] It significantly enhances:
This compound serves as a critical intermediate in the synthesis of various biologically active molecules, including (-)-epicatechin.[4][6]
Experimental Protocols
Synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde from 2-bromo-5-(trifluoromethyl)benzonitrile [7]
Objective: To reduce the nitrile group to an aldehyde.
Materials:
-
2-bromo-5-trifluoromethyl benzonitrile (20.16 mmol)
-
Diisobutylaluminum hydride (DIBAL-H) (25 mmol, in hexane)
-
Dichloromethane (CH₂Cl₂) (50 ml)
-
Diethyl ether (Et₂O) (50 ml)
-
Hydrochloric acid (3N HCl) (50 ml)
-
Brine (saturated NaCl solution) (50 ml)
-
Magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Argon gas
Procedure:
-
Dissolve 2-bromo-5-trifluoromethyl benzonitrile in dichloromethane under an argon atmosphere at room temperature.
-
Add diisobutylaluminum hydride dropwise to the solution.
-
Stir the resulting solution for 30 minutes.
-
Dilute the reaction mixture with diethyl ether and cool in an ice bath.
-
Quench the reaction by the careful, dropwise addition of 3N hydrochloric acid.
-
Remove the ice bath and stir the mixture vigorously for 15 minutes.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over magnesium sulfate, add activated charcoal, and then filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the resulting oil by distillation to obtain 2-bromo-5-trifluoromethyl benzaldehyde.
Role in Drug Discovery and Research
The unique combination of functional groups in this compound makes it a valuable starting material in drug discovery campaigns. The aldehyde and bromo-substituents allow for the generation of diverse compound libraries through parallel synthesis, which can then be screened for biological activity.[1] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve the pharmacokinetic profile of drug candidates.[2] Research has shown that benzaldehyde derivatives can enhance the absorption of drugs with low bioavailability by increasing membrane permeability.[8]
Visualizations
The following diagrams illustrate the synthetic utility and logical workflow involving this compound.
Caption: A generalized synthetic pathway to substituted benzaldehydes.
Caption: Key reaction types based on the compound's functional groups.
Caption: A flowchart showing the compound's utility in drug discovery.
References
- 1. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 923281-52-1 [chemicalbook.com]
- 5. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. prepchem.com [prepchem.com]
- 8. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
5-Bromo-2-(trifluoromethoxy)benzaldehyde molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical and physical properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate in organic synthesis. Its unique structure makes it a valuable building block for creating complex, biologically active molecules.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₈H₄BrF₃O₂ | [1][2][3] |
| Molecular Weight | 269.01 g/mol | [1] |
| CAS Number | 923281-52-1 | [1][4][5][6] |
| IUPAC Name | This compound | [2] |
| Physical Form | Clear colorless to pale yellow liquid or solid | [2][7] |
| Purity | ≥97.5% | [2] |
| Solubility | Soluble in water | [1][5] |
| Storage Conditions | Room temperature, under inert atmosphere, in a cool, dry place | [1][7] |
| InChI Key | IBEWLWBZTHFCPI-UHFFFAOYSA-N | [2][7] |
| SMILES | FC(F)(F)OC1=C(C=O)C=C(Br)C=C1 | [2] |
Molecular Structure
This compound is an aromatic compound. Its structure consists of a benzene ring substituted with a bromo group at position 5, a trifluoromethoxy group at position 2, and an aldehyde group at position 1. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom significantly influences the reactivity of the aldehyde functional group and the aromatic ring.
Applications and Synthesis
This compound is primarily utilized as a reactant in the synthesis of more complex molecules. Notably, it is a precursor in the laboratory synthesis of (-)-epicatechin and other biologically active compounds.[1][5] Its utility stems from the reactive aldehyde group, which can undergo a variety of chemical transformations, and the substituted benzene ring, which can be further functionalized.
Hypothetical Experimental Workflow
The following diagram illustrates a conceptual workflow for a researcher utilizing this compound in a synthetic chemistry context. This workflow is a generalized representation and specific steps would be highly dependent on the target molecule.
Caption: A conceptual workflow for organic synthesis.
Conclusion
This compound is a versatile chemical intermediate with well-defined properties. Its utility in the synthesis of complex organic molecules, particularly those with potential biological activity, makes it a compound of significant interest to the research and drug development communities. The provided data and conceptual workflow serve as a foundational guide for professionals working with this compound.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 923281-52-1 [chemicalbook.com]
- 6. This compound - CAS:923281-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 923281-52-1 [sigmaaldrich.com]
Synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Introduction
This compound (CAS No. 923281-52-1) is a substituted benzaldehyde derivative whose structural features make it a valuable building block in organic synthesis.[2][3] The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethoxy group can impart desirable properties such as increased metabolic stability and bioavailability in target molecules. This guide outlines the two most chemically viable pathways for its synthesis: the electrophilic bromination of 2-(trifluoromethoxy)benzaldehyde and the ortho-directed formylation of 4-bromo-1-(trifluoromethoxy)benzene.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis pathways described in this guide. Data for the target molecule is supplemented with data from closely analogous reactions to provide expected outcomes.
| Parameter | Pathway A: Bromination | Pathway B: Ortho-formylation | Reference |
| Starting Material | 2-(Trifluoromethoxy)benzaldehyde | 4-Bromo-1-(trifluoromethoxy)benzene | N/A |
| Key Reagents | N-Bromosuccinimide (NBS), H₂SO₄ | n-Butyllithium (n-BuLi), TMEDA, DMF | [4] |
| Typical Yield | ~80% (analogous reaction) | ~54% (analogous reaction) | [4][5] |
| Purity (GC Assay) | >97.5% | >97.5% | [2] |
| Appearance | Clear colorless to pale yellow liquid | Clear colorless to pale yellow liquid | [2] |
Synthesis Pathways and Experimental Protocols
Two primary synthetic routes have been identified for the preparation of this compound. Both pathways are detailed below with step-by-step experimental protocols adapted from analogous and well-established chemical transformations.
Pathway A: Electrophilic Bromination of 2-(Trifluoromethoxy)benzaldehyde
This pathway involves the direct bromination of the aromatic ring of 2-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho-, para-directing, though deactivating, group. Given that the ortho position is occupied by the aldehyde, the electrophilic substitution is directed to the para position, yielding the desired 5-bromo product.
Caption: Synthetic route for Pathway A.
Experimental Protocol:
This protocol is adapted from the bromination of a similar benzaldehyde derivative.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and concentrated sulfuric acid (5-10 vol).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture slowly into ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Pathway B: Ortho-directed Formylation of 4-Bromo-1-(trifluoromethoxy)benzene
This pathway utilizes the principle of directed ortho-metallation. The trifluoromethoxy group directs the lithiation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
Caption: Synthetic route for Pathway B.
Experimental Protocol:
This protocol is based on a similar ortho-lithiation and formylation procedure.[5]
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) followed by the dropwise addition of n-butyllithium (n-BuLi) (1.2 eq) while maintaining the temperature at -78 °C.
-
Lithiation: Slowly add a solution of 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq) in dry THF to the reaction mixture. Stir the resulting solution at -78 °C for 1-2 hours to facilitate the formation of the aryllithium intermediate.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate three times.
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product should be purified by column chromatography on silica gel to afford the final product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound, applicable to both described pathways.
Caption: General experimental workflow.
Conclusion
This guide has detailed two robust and viable synthetic pathways for the preparation of this compound. Pathway A, the electrophilic bromination of 2-(trifluoromethoxy)benzaldehyde, offers a more direct route, while Pathway B, the ortho-directed formylation of 4-bromo-1-(trifluoromethoxy)benzene, provides an alternative approach with high regioselectivity. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols, adapted from reliable sources, offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 5. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside generalized experimental protocols for their acquisition. The influence of the substituents on the benzaldehyde core is also discussed.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and key IR absorption bands for this compound. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 10.3 - 10.5 | s | - |
| Ar-H (position 6) | 7.9 - 8.1 | d | 2.0 - 3.0 |
| Ar-H (position 4) | 7.7 - 7.9 | dd | 8.5 - 9.5, 2.0 - 3.0 |
| Ar-H (position 3) | 7.4 - 7.6 | d | 8.5 - 9.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 188 - 192 |
| C-OCF₃ | 150 - 155 (q, J ≈ 2 Hz) |
| C-CHO | 130 - 135 |
| C-Br | 118 - 122 |
| C-H (Aromatic) | 125 - 140 |
| C-H (Aromatic) | 125 - 140 |
| C-H (Aromatic) | 125 - 140 |
| CF₃ | 118 - 122 (q, J ≈ 260 Hz) |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C=O (Aldehyde) | 1700 - 1720 | Strong |
| C=C (Aromatic) | 1580 - 1610, 1470 - 1500 | Medium-Strong |
| C-O-C (Ether) | 1250 - 1300 | Strong |
| C-F (Trifluoromethoxy) | 1150 - 1210 | Strong |
| C-Br | 600 - 700 | Medium |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and IR spectra for aromatic aldehydes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiment: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Key Parameters:
-
Spectral Width: ~16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative ratios of different protons.
-
3. ¹³C NMR Acquisition:
-
Experiment: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Key Parameters:
-
Spectral Width: ~200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
For Solids:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a common and convenient method.
-
2. Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of substituents on the NMR spectrum of a benzaldehyde derivative.
Caption: Workflow for Spectroscopic Analysis.
Caption: Influence of Substituents on ¹H NMR.
Physical properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines relevant experimental methodologies, and illustrates its application in synthetic chemistry.
Chemical Identity and Structure
IUPAC Name: this compound[1][2] CAS Number: 923281-52-1[1][2][3] Molecular Formula: C₈H₄BrF₃O₂[1][2] Molecular Weight: 269.02 g/mol [2] InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N[1][2] SMILES: FC(F)(F)OC1=C(C=O)C=C(Br)C=C1[1][2]
Quantitative Physical Properties
The physical characteristics of this compound have been determined by various suppliers and are summarized below. These properties are crucial for handling, storage, and application in experimental settings.
| Physical Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid or solid | [1] |
| Assay (by GC) | ≥97.5% | [1] |
| Boiling Point | 245.1°C at 760 mmHg | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Refractive Index | 1.4960-1.5000 @ 20°C | [1] |
| Flash Point | 102.0 ± 25.9 °C | [4] |
| Solubility | Soluble in water. | [2][3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [5] |
Experimental Protocols
Purity Determination by Gas Chromatography (GC)
Gas Chromatography is a common technique used to determine the purity of volatile and thermally stable compounds like this compound.
Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). The time it takes for a compound to travel through the column (retention time) is characteristic of the substance. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Typical Protocol:
-
Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5) is used.
-
Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC.
-
Separation: The components are separated in the column using a programmed temperature gradient. For example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
-
Detection: As components elute from the column, they are detected by the FID.
-
Analysis: The resulting chromatogram is analyzed. The area of the peak corresponding to this compound is integrated and expressed as a percentage of the total integrated peak area to determine purity.
Refractive Index Measurement
The refractive index is a fundamental physical property that is a measure of how light propagates through a substance. It is a quick and non-destructive method for identifying and confirming the purity of liquid samples.
Principle: This measurement is based on Snell's Law. A refractometer measures the angle at which light is bent (refracted) when it passes from air into the liquid sample. This value is temperature-dependent.
Typical Protocol:
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid this compound are placed on the clean, dry prism surface of the refractometer.
-
Temperature Control: The temperature of the prisms is maintained at a constant, specified value (e.g., 20°C) using a circulating water bath.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields aligns with the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.
Applications in Synthesis
This compound serves as a valuable intermediate in organic synthesis. It is notably used in the preparation of biologically active compounds, including the synthesis of (-)-epicatechin, a flavonoid with a range of health benefits.[2][6] The workflow illustrates its role as a building block for more complex molecules.
Caption: Synthetic workflow of this compound.
Safety and Handling
This compound is associated with specific hazards. It is classified as causing skin and eye irritation and may cause respiratory irritation.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols should be strictly followed. This includes handling the chemical in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. The compound is noted as being air-sensitive, and containers should be kept tightly closed and stored in cool, dry conditions.[2]
References
- 1. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound | 923281-52-1 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 505084-61-7 CAS MSDS (2-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Technical Overview of a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a halogenated and fluorinated aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group on the benzaldehyde scaffold, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and other biologically active compounds.[1][2] The presence of the trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates. This technical guide provides a comprehensive review of the available scientific and technical information on this compound, with a focus on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid.[3] While extensive peer-reviewed data on its physical properties are limited, information from commercial suppliers provides key identifiers and some experimental and calculated properties.
| Property | Value | Source |
| CAS Number | 923281-52-1 | [3][4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [3][4] |
| Molecular Weight | 269.01 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Assay (GC) | ≥97.5% | [3] |
| Refractive Index (@ 20°C) | 1.4960-1.5000 | [3] |
| InChI Key | IBEWLWBZTHFCPI-UHFFFAOYSA-N | [3] |
| SMILES | FC(F)(F)OC1=C(C=O)C=C(Br)C=C1 | [3] |
Synthesis and Reactivity
The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the trifluoromethoxy group on the aromatic ring.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel-type reactions).
-
Bromine Atom: The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core.
-
Aromatic Ring: The trifluoromethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the bromine atom is also deactivating but ortho-, para-directing. The interplay of these substituents will govern the regioselectivity of any further substitution on the aromatic ring.
A general workflow for the potential utilization of this compound in synthesis is depicted below.
Caption: General reaction pathways for this compound.
Applications in Research and Development
This compound is utilized as a key intermediate in the synthesis of more complex molecules.[1][2] Notably, it has been mentioned in product literature as a starting material for the synthesis of (-)-epicatechin and other biologically active compounds, although specific details of these syntheses are not publicly available.[4]
The trifluoromethoxy group is of particular interest in drug discovery. Its high lipophilicity can enhance a molecule's ability to cross cell membranes, and its electronic properties can modulate the pKa of nearby functional groups, potentially improving drug-target interactions. Furthermore, the trifluoromethoxy group is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.
While no specific signaling pathways involving this compound have been described in the available literature, its derivatives could potentially be designed to interact with a variety of biological targets, such as enzymes or receptors, due to the versatile chemistry that can be performed on its functional groups.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not available in the searched scientific literature. The information is currently limited to that provided by chemical suppliers. Researchers interested in utilizing this compound would need to develop their own specific reaction conditions based on general principles of organic chemistry and by analogy to the reactions of similar substituted benzaldehydes.
Conclusion
This compound is a commercially available synthetic intermediate with significant potential for use in medicinal chemistry and materials science. The presence of the aldehyde, bromo, and trifluoromethoxy functionalities provides multiple avenues for chemical modification, allowing for the construction of diverse and complex molecular architectures. However, a notable gap exists in the publicly accessible scientific literature regarding detailed experimental procedures and the biological activities of its derivatives. Further research and publication in these areas would be highly beneficial to the scientific community, enabling the full potential of this versatile building block to be realized.
References
A Technical Guide to the Reactivity of the Trifluoromethoxy Group in Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique combination of electronic and steric properties distinguishes it from both the classical methoxy (-OCH3) group and the related trifluoromethyl (-CF3) group, offering significant advantages in modulating molecular properties.[3] This guide provides an in-depth analysis of the physicochemical characteristics, reactivity, and synthetic accessibility of trifluoromethoxy-substituted aromatic compounds, with a focus on applications relevant to drug discovery and development.
Core Physicochemical Properties
The trifluoromethoxy group's influence on an aromatic ring is a complex interplay of strong inductive electron withdrawal and weak resonance donation, coupled with high lipophilicity.[3][4] These characteristics are fundamental to its utility in modifying a molecule's stability, permeability, and biological activity.[5]
Electronic Effects: The three highly electronegative fluorine atoms cause a powerful inductive electron-withdrawing effect (-I), which is significantly stronger than that of a methoxy group. This is partially counteracted by the lone pairs on the oxygen atom, which can participate in resonance, donating electron density to the aromatic ring (+M), primarily at the ortho and para positions. However, the inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing and ring-deactivating substituent. This unique electronic profile has led to the -OCF3 group being described as a "super-halogen" or "pseudo-halogen".[4][6]
Lipophilicity: The -OCF3 group is one of the most lipophilic functional groups, significantly increasing a molecule's solubility in nonpolar environments.[7] It is more lipophilic than the -CF3 group and substantially more so than the -OCH3 group.[3][4] This property is critical in drug design for enhancing membrane permeability and bioavailability, facilitating passage across barriers like the blood-brain barrier.[8]
Metabolic Stability: A key advantage of the -OCF3 group is its exceptional stability towards metabolic degradation. The carbon-fluorine bonds are extremely strong, making the group resistant to cleavage by metabolic enzymes such as the Cytochrome P450 (CYP) superfamily.[9] This resistance can block common metabolic pathways, leading to a longer drug half-life, improved pharmacokinetic profiles, and more predictable dosing regimens.[9]
Table 1: Comparative Physicochemical Properties of Common Substituents
This table summarizes key quantitative parameters that define the electronic and lipophilic character of the trifluoromethoxy group in comparison to other relevant substituents on an aromatic ring.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity (π) | Electronegativity (Pauling Scale) |
| -OCF₃ | 0.40 | 0.35 | 1.04[3][4] | 3.7[1][4] |
| -CF₃ | 0.43 | 0.54 | 0.88[4][8] | 3.5[4] |
| -OCH₃ | 0.12 | -0.27 | -0.02[4] | 2.7[4] |
| -Cl | 0.37 | 0.23 | 0.71[4] | 3.0[4] |
| -F | 0.34 | 0.06 | 0.14[4] | 4.0[4] |
| -H | 0.00 | 0.00 | 0.00[4] | 2.1[4] |
Note: Hammett constants are from various sources and represent the substituent's electron-donating or -withdrawing influence. The Hansch lipophilicity parameter (π) quantifies the substituent's contribution to a molecule's partitioning between octanol and water.
Reactivity of Trifluoromethoxy-Substituted Arenes
The dual electronic nature of the -OCF3 group dictates its influence on the reactivity of the aromatic ring in key synthetic transformations.
In electrophilic aromatic substitution, the trifluoromethoxy group acts as a deactivating substituent, meaning that reactions like nitration or halogenation occur more slowly than on benzene itself. For instance, trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene. Despite being deactivating, the resonance donation from the oxygen lone pairs directs incoming electrophiles to the ortho and para positions. A pronounced preference for para substitution is commonly observed.[4][10]
The trifluoromethoxy group's strong electron-withdrawing nature activates an aromatic ring towards nucleophilic aromatic substitution (SNA_r_).[11] This reaction is facilitated when the -OCF3 group is positioned ortho or para to a suitable leaving group (e.g., a halide).[12][13] The -OCF3 group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby lowering the activation energy for the reaction.[13]
Impact on Acidity of Neighboring Functional Groups
The electron-withdrawing character of the -OCF3 group significantly increases the acidity of nearby protons. For example, the pKa values of phenols and anilines are lowered when substituted with a trifluoromethoxy group, indicating they are more acidic.[4] This modulation of pKa is a critical tool in drug design for optimizing drug-receptor interactions and solubility profiles.
Table 2: Influence of the Trifluoromethoxy Group on the pKa of Phenols and Anilines
| Parent Compound | pKa | Trifluoromethoxy-Substituted Derivative | pKa | ΔpKa |
| Phenol | 9.95[14] | 3-(Trifluoromethoxy)phenol | 9.08[15] | -0.87 |
| Aniline | 4.63[16] | 4-(Trifluoromethoxy)aniline | ~3.5 (est.) | ~ -1.1 |
Note: The pKa of 4-(trifluoromethoxy)aniline is estimated based on the known effects of electron-withdrawing groups on aniline basicity. A lower pKa for the conjugate acid corresponds to a less basic aniline.
Synthesis of Aromatic Trifluoromethyl Ethers
Despite their utility, the facile introduction of the -OCF3 group onto aromatic rings remains a synthetic challenge.[1][6] Conventional methods often required harsh conditions or the use of highly toxic reagents.[1]
Classical Methods:
-
From Phenols: Early methods involved the reaction of phenols with reagents like carbon tetrachloride and hydrogen fluoride, or sulfur tetrafluoride (SF4), which are difficult to handle.[4]
-
From Aryl Trichloromethyl Ethers: A two-step process involving the chlorination of anisoles followed by a chlorine-fluorine exchange reaction.[17]
Modern Methods: Significant progress has been made in developing milder and more functional-group-tolerant methods.
-
Electrophilic Trifluoromethoxylation: The development of reagents like Togni's and Umemoto's reagents allows for the direct trifluoromethoxylation of various nucleophiles.[17]
-
Radical Trifluoromethoxylation: Visible-light photoredox catalysis has enabled the direct C-H trifluoromethoxylation of arenes using radical-based pathways, though this can sometimes lead to mixtures of regioisomers.[17]
-
From N-Hydroxyanilines: User-friendly protocols have been developed, such as the synthesis of ortho-trifluoromethoxylated anilines via an OCF3-migration strategy.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of trifluoromethoxy-substituted compounds.
This assay is crucial for assessing the resistance of a compound to metabolism, a key feature of the -OCF3 group.
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[9]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold stopping solution (e.g., acetonitrile containing an internal standard).
-
96-well plate, incubator, LC-MS/MS system.
-
-
Methodology:
-
Preparation: Prepare working solutions of the test compound (e.g., 100 µM in buffer) and the liver microsomes (e.g., 1 mg/mL in buffer). Prepare the NADPH regenerating system solution in phosphate buffer.[9]
-
Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[9]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The final concentration of the test compound is typically 1 µM.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[9]
-
Sample Processing: Centrifuge the 96-well plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point relative to the internal standard.
-
Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
-
This protocol provides a user-friendly method for introducing an -OCF3 group ortho to an acetamido group on an aromatic ring.[1]
-
Objective: To synthesize an ortho-trifluoromethoxylated aniline derivative using a modern, migration-based strategy.[1]
-
Step 1: N-Trifluoromethoxylation
-
This step is assumed to have been performed to generate the starting material for the key migration step. The precursor, methyl 4-(N-hydroxyacetamido)benzoate, is reacted with an electrophilic trifluoromethoxylation source like Togni Reagent II to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
-
Step 2: OCF₃-Migration
-
Reaction Setup: In a 50 mL pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol, 1.0 equiv) and nitromethane (MeNO₂, 9.05 mL, to make a 1.00 M solution). Add a magnetic stir bar.[1]
-
Heating: Securely cap the vessel and place it behind a safety shield. Heat the reaction mixture to 120 °C with stirring for 20 hours. Caution: Impure nitromethane can be explosive; ensure proper safety precautions are taken.[1]
-
Workup: After 20 hours, cool the reaction mixture to room temperature. Transfer the contents to a round-bottom flask.[1]
-
Purification: Concentrate the reaction mixture in vacuo using a rotary evaporator. The resulting crude product can then be purified by column chromatography on silica gel to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]
-
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 16. journaleras.com [journaleras.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Electrophilic Substitution Reactions on Trifluoromethoxy-Substituted Benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry, imparting unique electronic and pharmacokinetic properties to aromatic scaffolds. This technical guide provides a comprehensive overview of electrophilic substitution reactions on trifluoromethoxy-substituted benzene. It details the underlying principles governing the reactivity and regioselectivity of these reactions, presents quantitative data on isomer distribution, and offers detailed experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel molecules incorporating the trifluoromethoxy moiety.
Introduction: The Trifluoromethoxy Group's Electronic Profile
The trifluoromethoxy group exerts a strong influence on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS). Its electronic character is a combination of two opposing effects:
-
-I (Inductive) Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the oxygen atom and, consequently, from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.
-
+M (Mesomeric) Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This mesomeric effect increases the electron density at the ortho and para positions.
Overall, the strong -I effect outweighs the +M effect, resulting in the trifluoromethoxy group being a deactivating but ortho-, para-directing substituent.[1][2][3] The deactivation is significant, with trifluoromethoxybenzene undergoing nitration considerably more slowly than benzene.[1][2]
Regioselectivity in Electrophilic Aromatic Substitution
The ortho-, para-directing nature of the trifluoromethoxy group can be rationalized by examining the stability of the carbocation intermediate (arenium ion) formed during the reaction.
Visualization of Reaction Intermediates
The following diagram illustrates the resonance structures for ortho, meta, and para attack of an electrophile (E⁺) on trifluoromethoxybenzene.
Caption: Resonance structures of the arenium ion intermediates.
For both ortho and para attack, one resonance contributor places the positive charge directly on the carbon atom bearing the trifluoromethoxy group. In this specific structure, the lone pairs on the oxygen atom can be delocalized to form a fourth resonance structure, thereby stabilizing the carbocation. This additional stabilization is not possible for the intermediate formed from meta attack. Consequently, the activation energies for ortho and para substitution are lower than that for meta substitution, leading to the observed regioselectivity.
Quantitative Data on Isomer Distribution
The ratio of ortho to para products is influenced by steric hindrance and the nature of the electrophile. The bulky trifluoromethoxy group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a preference for the para isomer.
| Reaction | Electrophile/Reagents | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | ~10-16 | <1 | ~84-90 | [4] |
| Bromination | Br₂ / FeBr₃ | Minor | Trace | Major | [2][5] |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Minor | Trace | Major | [6] |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Minor | Trace | Major | [7][8][9] |
Experimental Protocols
Nitration of Trifluoromethoxybenzene
Objective: To synthesize 1-nitro-4-(trifluoromethoxy)benzene.
Reagents:
-
Trifluoromethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add trifluoromethoxybenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is predominantly the para isomer.[4]
Bromination of Trifluoromethoxybenzene
Objective: To synthesize 1-bromo-4-(trifluoromethoxy)benzene.
Reagents:
-
Trifluoromethoxybenzene
-
Bromine
-
Iron filings (catalyst)
-
Carbon Tetrachloride (solvent)
-
Sodium Thiosulfate Solution (10%)
-
Anhydrous Calcium Chloride
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve trifluoromethoxybenzene in carbon tetrachloride.
-
Add a catalytic amount of iron filings to the flask.
-
Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature with stirring.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Wash the reaction mixture with water and then with a 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Remove the solvent by distillation, and purify the product by vacuum distillation to obtain primarily 1-bromo-4-(trifluoromethoxy)benzene.
Friedel-Crafts Acylation of Trifluoromethoxybenzene
Objective: To synthesize 4-(trifluoromethoxy)acetophenone.
Reagents:
-
Trifluoromethoxybenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (dilute)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Set up a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
Add a solution of trifluoromethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which is predominantly 4-(trifluoromethoxy)acetophenone.[7][8]
Logical Relationships and Mechanistic Pathways
General Mechanism of Electrophilic Aromatic Substitution
The following diagram outlines the general two-step mechanism for the electrophilic aromatic substitution on trifluoromethoxybenzene.
References
- 1. columbia.edu [columbia.edu]
- 2. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility of 5-Bromo-2-(trifluoromethoxy)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility in various organic solvents. It includes a detailed, adaptable experimental protocol based on the widely accepted isothermal shake-flask method.
Data Presentation: Solubility Profile
While extensive quantitative data is not currently published, preliminary information indicates that this compound is soluble in water.[1][2] The following table summarizes the known information and provides a template for recording experimentally determined solubility values in common organic solvents. Researchers are encouraged to use the experimental protocol outlined in the next section to populate this table.
| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Notes |
| Water | Aqueous | 25 | Soluble[1][2] | - | Qualitative observation |
| Methanol | Alcohol | 25 | |||
| Ethanol | Alcohol | 25 | |||
| Isopropanol | Alcohol | 25 | |||
| Acetone | Ketone | 25 | |||
| Ethyl Acetate | Ester | 25 | |||
| Diethyl Ether | Ether | 25 | |||
| Dichloromethane | Halogenated | 25 | |||
| Toluene | Aromatic | 25 | |||
| Hexane | Aliphatic | 25 |
Experimental Protocols: Solubility Determination
The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (liquid or solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the temperature-controlled shaker.
-
Addition of Solute: Add an excess amount of this compound to a vial. This is to ensure that a saturated solution is achieved, with undissolved solute remaining visible.
-
Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial containing the solute.
-
Shaking: Securely cap the vial and place it in the orbital shaker. Shake the mixture at a constant speed and temperature for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is reached.[4][5]
-
Phase Separation: After shaking, allow the vials to rest in the temperature-controlled environment for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.[6]
-
Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pipette. Be cautious not to disturb the undissolved solute at the bottom of the vial.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[7][8]
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
References
- 1. This compound | 923281-52-1 [chemicalbook.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. enamine.net [enamine.net]
- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. improvedpharma.com [improvedpharma.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is highly valued in medicinal chemistry and materials science for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[2]
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable synthetic building block. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates, while the aldehyde provides a reactive handle for further chemical modifications. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents to construct complex molecular architectures. These resulting biaryl structures are prevalent in a wide range of pharmacologically active compounds.
These application notes provide a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, offering a starting point for methodology development and optimization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]
A base is crucial for activating the organoboron species, facilitating the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is critical for reaction success and can significantly influence the yield and purity of the product.[2]
Data Presentation: Recommended Screening Conditions
Optimization is often necessary for any new substrate combination in a Suzuki-Miyaura coupling. The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of the coupling of this compound. The substrate is known to be an electron-deficient aryl bromide, which generally facilitates the oxidative addition step.[3]
| Parameter | Recommended Conditions for Screening | Notes |
| Palladium Source (mol%) | Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (1-3%)Pd(PPh₃)₄ (3-5%) | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(0) precursors that require a ligand. Pd(PPh₃)₄ can be used directly. |
| Ligand (mol%) | PPh₃ (4-10%)SPhos (2-6%)XPhos (2-6%)RuPhos (2-6%) | Buchwald ligands (SPhos, XPhos, RuPhos) are often effective for challenging couplings. A 1:2 to 1:3 Pd:Ligand ratio is common. |
| Base (equivalents) | K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.) | K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective in difficult couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1)Toluene/H₂O (10:1)DMF | A polar, aprotic solvent with a small amount of water is typical to dissolve the inorganic base. |
| Temperature (°C) | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and degradation of the Pd(0) catalyst. |
Experimental Protocols
This section provides a generalized, representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate (or oil bath)
-
Ethyl acetate, brine, and anhydrous sodium sulfate for work-up
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.5 equiv.), the palladium source (0.02 equiv.), and the ligand (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-(trifluoromethoxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This versatile building block, featuring a bromine atom and an aldehyde group on a trifluoromethoxy-substituted benzene ring, is primed for a variety of chemical transformations crucial for the synthesis of complex drug molecules, including PARP inhibitors and other therapeutic agents. The methodologies detailed herein—Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination—offer efficient pathways to generate diverse molecular scaffolds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals. The bromine atom of this compound serves as an excellent handle for this palladium-catalyzed reaction with various arylboronic acids.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 5-Phenyl-2-(trifluoromethoxy)benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-(trifluoromethoxy)benzaldehyde.
Quantitative Data Summary (Representative for similar substrates):
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85-95 | >98 | [1][2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 | >97 | [1][2] |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 75-85 | >98 | [1][2] |
Sonogashira Coupling for Alkynylarene Synthesis
The Sonogashira coupling provides a reliable route to synthesize alkynyl-substituted arenes, which are valuable intermediates in drug discovery. This reaction couples the bromine of this compound with a terminal alkyne using a palladium and copper co-catalyst system.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-(trifluoromethoxy)benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous tetrahydrofuran (THF) (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(phenylethynyl)-2-(trifluoromethoxy)benzaldehyde.[3][4]
Quantitative Data Summary (Representative for similar substrates):
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Purity (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-92 | >97 | [3][4] |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | DMF | 85-95 | >98 | [3][4] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75-88 | >96 | [3][4] |
Wittig Reaction for Stilbene Derivative Synthesis
The Wittig reaction is a versatile method for creating carbon-carbon double bonds, enabling the synthesis of stilbene and its derivatives from aldehydes. This reaction involves the treatment of this compound with a phosphorus ylide.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Experimental Protocol: Synthesis of (E)-5-Bromo-2-(trifluoromethoxy)stilbene
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq) in hexane
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 1 hour.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the stilbene isomers and triphenylphosphine oxide.[3][5][6]
Quantitative Data Summary (Representative for similar substrates):
| Ylide Precursor | Base | Solvent | Product | E/Z Ratio | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | n-BuLi | THF | Stilbene | >95:5 | 70-85 | [5][6] |
| (4-Methoxybenzyl)triphenylphosphonium bromide | NaH | DMF | 4-Methoxystilbene | >90:10 | 65-80 | [5][6] |
| Ethyl (triphenylphosphoranylidene)acetate | - | DCM | Ethyl cinnamate derivative | >98:2 | 85-95 | [5][6] |
Reductive Amination for Substituted Benzylamine Synthesis
Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines, which are common moieties in pharmaceutical compounds. This one-pot reaction involves the formation of an imine or iminium ion intermediate from this compound and an amine, followed by in situ reduction.
Reaction Scheme:
Caption: Reductive amination of this compound.
Experimental Protocol: Synthesis of N-(5-Bromo-2-(trifluoromethoxy)benzyl)piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve this compound and piperidine in dichloromethane in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzylamine.[7]
Quantitative Data Summary (Representative for similar substrates):
| Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |
| Piperidine | NaBH(OAc)₃ | DCM | 85-95 | >98 | [7][8] |
| Morpholine | NaBH(OAc)₃ | DCE | 80-90 | >97 | [7][8] |
| Benzylamine | NaBH₃CN | MeOH | 75-85 | >98 | [7][8] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this document for Suzuki-Miyaura coupling, Sonogashira coupling, Wittig reaction, and reductive amination provide robust and efficient methods for the construction of complex molecular architectures. These reactions, coupled with the unique electronic properties imparted by the trifluoromethoxy group, make this building block highly attractive for modern drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. youtube.com [youtube.com]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: 5-Bromo-2-(trifluoromethoxy)benzaldehyde as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 5-Bromo-2-(trifluoromethoxy)benzaldehyde as a key intermediate in the synthesis of next-generation agrochemicals. The presence of the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, crucial properties for effective pesticides. The bromo- and aldehyde functionalities provide versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with potential fungicidal and insecticidal activities.
The following protocols provide a detailed methodology for the synthesis of a hypothetical, yet plausible, pyrazole carboxamide fungicide, demonstrating the practical application of this compound as a foundational building block in agrochemical discovery.
Table 1: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | Knoevenagel Condensation | This compound, Ethyl cyanoacetate, Piperidine (catalyst) | Ethyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate | 85-95 | >95 |
| 2 | Michael Addition and Cyclization | Ethyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate, Hydrazine hydrate | 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile | 70-85 | >95 |
| 3 | Hydrolysis | 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile, Sodium hydroxide | 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid | 80-90 | >98 |
| 4 | Amide Coupling | 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid, 2,6-Difluoroaniline, HATU (coupling agent), DIPEA (base) | N-(2,6-Difluorophenyl)-5-amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide (Hypothetical Fungicide) | 65-80 | >98 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-3-(5-bromo-2-(trifluoromethoxy)phenyl)acrylate
-
To a solution of this compound (1.0 eq) in ethanol (5 mL/mmol), add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product as a crystalline solid.
Step 2: Synthesis of 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile
-
Dissolve the product from Step 1 (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrazole derivative.
Step 3: Synthesis of 5-Amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
-
Suspend the pyrazole derivative from Step 2 (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 12-18 hours until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
Step 4: Synthesis of N-(2,6-Difluorophenyl)-5-amino-3-(5-bromo-2-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide (Hypothetical Fungicide)
-
To a solution of the carboxylic acid from Step 3 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,6-difluoroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Visualizations
Caption: Synthetic workflow for the preparation of a hypothetical pyrazole carboxamide fungicide.
Caption: Influence of structural features on the synthetic strategy for agrochemical development.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This substrate is an attractive building block in medicinal chemistry and materials science due to the presence of a reactive carbon-bromine bond activated by two strong electron-withdrawing groups: a trifluoromethoxy group and a benzaldehyde moiety.[1][2] This activation facilitates the displacement of the bromide with a variety of nucleophiles. Protocols for C-N, C-O, and C-S bond formation are presented, including palladium-catalyzed Buchwald-Hartwig amination, classical nucleophilic aromatic substitution with O- and S-nucleophiles, and the related Ullmann condensation.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus activating the substrate towards nucleophilic attack.[1][2][4]
The substrate, this compound, is particularly well-suited for SNAr reactions. The trifluoromethoxy (-OCF₃) group at the 2-position and the aldehyde (-CHO) group at the 1-position are both potent EWGs. Their combined electronic effect significantly polarizes the C-Br bond at the 5-position, making it susceptible to nucleophilic attack. This document outlines protocols for the substitution of the bromide with amine, phenol, and thiol nucleophiles.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound. The data is compiled from analogous reactions on structurally similar aryl bromides and represents a starting point for optimization.
Table 1: Buchwald-Hartwig Amination (C-N Bond Formation)
| Nucleophile (Amine) | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | 80-90 |
| Morpholine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | K₃PO₄ (2.0) | THF | 80 | 12-18 | 88-98 |
Table 2: Nucleophilic Aromatic Substitution (C-O & C-S Bond Formation)
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | 70-85 |
| 4-Methoxyphenol | Cs₂CO₃ (1.5) | DMSO | 110-130 | 12-24 | 75-90 |
| Thiophenol | NaH (1.2) | THF | 60-80 | 6-12 | 80-95 |
Table 3: Ullmann Condensation (C-O & C-S Bond Formation)
| Nucleophile | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120-140 | 24-48 | 65-80 |
| Thiophenol | Cu₂O (5) | None | Cs₂CO₃ (1.5) | NMP | 130-150 | 24-48 | 70-85 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling reaction.[5][6][7][8]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5-10 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.
-
Add this compound to the flask.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with Phenol
This protocol outlines a general procedure for the uncatalyzed SNAr reaction with a phenol nucleophile.
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the round-bottom flask, add this compound, phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1M NaOH solution to remove excess phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Note on Aldehyde Compatibility: The aldehyde group is generally stable under these conditions. However, for base-sensitive substrates or with very strong bases, protection of the aldehyde as an acetal may be considered.
Protocol 3: Ullmann Condensation with Phenol
This protocol provides an alternative, copper-catalyzed method for the formation of diaryl ethers, which can be more robust if the uncatalyzed SNAr is inefficient.
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Reaction tube or flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add CuI, 1,10-phenanthroline, K₂CO₃, this compound, and phenol.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF via syringe.
-
Seal the vessel and heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 2.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for SNAr reactions.
Signaling Pathway Diagram: SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Logical Relationship Diagram: Method Selection
Caption: Decision tree for selecting a synthetic method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro synthesis of various classes of biologically active compounds. The methodologies outlined below are foundational for research, drug discovery, and the development of novel therapeutics.
Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptides
Application Note: Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, including therapeutic peptides and their analogs. The Fmoc/tBu strategy is a widely adopted method due to its mild reaction conditions and suitability for synthesizing long and complex peptides.[1] This method involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The process is cyclical, involving deprotection of the Fmoc group, coupling of the next amino acid, and thorough washing steps to remove excess reagents and byproducts.[2] The choice of resin is critical and depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide.[3][4] Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail.[2]
Quantitative Data Summary:
The success of SPPS is often evaluated by the yield and purity of the crude peptide prior to purification. These parameters are highly dependent on the peptide sequence, the coupling reagents used, and the reaction conditions.
| Peptide/Sequence Class | Coupling Reagent | Coupling Time | Crude Purity (%) | Yield (%) | Reference(s) |
| 65-74ACP (difficult sequence) | HCTU | 2 x 20 min | ~90 | Not Reported | [5] |
| 65-74ACP (difficult sequence) | PyOxim | 2 x 1 min | ~54 | Not Reported | [5] |
| G-LHRH | COMU | 2 x 1 min | ~91 | Not Reported | [5] |
| G-LHRH | HCTU | 2 x 20 min | ~90 | Not Reported | [5] |
| Linear Oxytocin | COMU | 2 x 1 min | ~94 | Not Reported | [5] |
| Linear Oxytocin | TFFH | 2 x 20 min | ~63 | Not Reported | [5] |
| Bpa-containing peptides | HCTU/DIPEA | 2-4 hours | Sequence-dependent | Not Reported | [6] |
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
Materials:
-
Resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)[4]
-
Fmoc-protected amino acids
-
Activation base (e.g., DIPEA, 2,4,6-collidine)[4]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Isopropanol (IPA)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[2]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[7]
-
First Amino Acid Loading (if not pre-loaded):
-
For Wang resin: Dissolve the first Fmoc-amino acid (2-5 eq.) and HOBt (2-5 eq.) in DMF. Add DIC (2-5 eq.) and pre-activate for 5-10 minutes. Add to the resin and agitate for 2-4 hours.[2]
-
For 2-chlorotrityl resin: Dissolve the Fmoc-amino acid (1-1.5 eq.) in DCM with DIPEA (2-3 eq.) and add to the resin. Agitate for 1-2 hours.[4]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling agent like HATU (3-5 eq.) in DMF.[2]
-
Add an activation base such as DIPEA (6-10 eq.).[2]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin and agitate for 30 minutes to 2 hours.[8]
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry thoroughly.[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2][6]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: A flowchart of the cyclical process of Fmoc-based solid-phase peptide synthesis.
Cell-Free Protein Synthesis (CFPS) for Therapeutic Proteins and Enzymes
Application Note: Cell-Free Protein Synthesis (CFPS) has become a powerful platform for the rapid production of proteins without the need for living cells.[9] This technology utilizes cell extracts, typically from E. coli, which contain all the necessary machinery for transcription and translation.[9][10] By eliminating the constraints of a cell wall, CFPS systems offer an open environment that allows for the direct manipulation of reaction conditions and the synthesis of proteins that may be toxic to living cells.[11] This makes CFPS particularly valuable for drug discovery, prototyping of metabolic pathways, and the production of therapeutic proteins.[12]
Quantitative Data Summary:
The productivity of CFPS systems can vary based on the cell extract preparation method, reaction conditions, and the specific protein being synthesized.
| CFPS System | Protein Synthesized | Yield | Reaction Time | Reference(s) |
| E. coli based | sfGFP (super folder green fluorescent protein) | >900 µg/mL | 5 hours | |
| Human Coupled IVT Kit | tGFP (turbo green fluorescent protein) | ~75-100 µg/mL | 5 hours | |
| E. coli based | General Proteins | ~$0.021/µg of protein | 4 hours to overnight | [9] |
Experimental Protocol: E. coli-Based Cell-Free Protein Synthesis
This protocol describes the preparation of an E. coli cell extract and its use in a batch CFPS reaction.[9]
Materials:
-
E. coli strain BL21(DE3)
-
2xYT medium
-
S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)[13]
-
Dithiothreitol (DTT)
-
Solutions A and B (pre-mixed reagents containing amino acids, energy sources, salts, and buffers)
-
T7 RNA Polymerase
-
DNA template (plasmid or linear PCR product with a T7 promoter)
-
Nuclease-free water
Procedure:
-
Cell Growth and Harvest:
-
Cell Extract Preparation:
-
Resuspend the cell pellet in S30 buffer (1 mL per 1 g of cell mass).[9]
-
Lyse the cells by sonication on ice.[9]
-
Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C.[9]
-
Incubate the supernatant (cell extract) at 37°C for 60 minutes with shaking (runoff reaction).[9]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.[9]
-
-
Cell-Free Protein Synthesis Reaction (15 µL):
-
Thaw all components on ice.
-
Combine Solutions A and B, DNA template, T7 RNA Polymerase, and the prepared cell extract in a microcentrifuge tube.
-
Incubate the reaction at 37°C for 4 hours or at 30°C overnight.[10]
-
-
Analysis:
-
Analyze the protein expression by SDS-PAGE, Western blot, or activity assays.
-
Cell-Free Protein Synthesis Workflow
Caption: The process of preparing E. coli cell extract and its use in cell-free protein synthesis.
In Vitro Transcription of Functional mRNA
Application Note: The in vitro transcription (IVT) of messenger RNA (mRNA) has become a pivotal technology, particularly for the development of mRNA-based vaccines and therapeutics.[14] The process involves the enzymatic synthesis of RNA from a linearized DNA template using a bacteriophage RNA polymerase, such as T7, SP6, or T3.[14][15] To be functional in eukaryotic cells, the synthetic mRNA must mimic mature eukaryotic mRNA, which includes a 5' cap and a 3' poly(A) tail.[15] These elements are crucial for mRNA stability and efficient translation. The 5' cap can be added co-transcriptionally using a cap analog or post-transcriptionally using capping enzymes.[15] The integrity of the final mRNA product is a critical quality attribute, as only full-length transcripts are translationally competent.[16][17]
Quantitative Data Summary:
The yield and integrity of in vitro transcribed mRNA are key parameters for its application in therapeutics.
| mRNA Type | Key Optimization Parameter | Yield (per 100 µL) | Integrity (%) | Reference(s) |
| Self-amplifying RNA (saRNA) | Mg²⁺ concentration | ≥600 µg | ≥80% | [18] |
| saRNA (optimized) | T7 polymerase mutant & process parameters | Not specified | >91% | [16][17] |
| saRNA (optimized) | Multiple parameters | 1121.5 µg | 86.5% | [18] |
Experimental Protocol: In Vitro Transcription of mRNA
This protocol provides a general framework for the synthesis of capped and polyadenylated mRNA.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter, the gene of interest, and a poly(T) sequence.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Cap analog (e.g., ARCA) or capping enzyme and S-adenosylmethionine (SAM)[15]
-
RNase inhibitor
-
Pyrophosphatase
-
Transcription buffer
-
DNase I
-
Nuclease-free water
-
Purification kit (e.g., silica-based columns)
Procedure:
-
Template Preparation:
-
Linearize the plasmid DNA downstream of the poly(T) sequence using a restriction enzyme.
-
Alternatively, generate a linear DNA template by PCR.
-
Purify the linearized DNA template.[14]
-
-
In Vitro Transcription Reaction:
-
Combine the transcription buffer, NTPs, cap analog (for co-transcriptional capping), DTT, RNase inhibitor, pyrophosphatase, T7 RNA polymerase, and the linearized DNA template in a nuclease-free tube.
-
Incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15-30 minutes.
-
-
Post-Transcriptional Capping (if not done co-transcriptionally):
-
Purify the RNA.
-
Set up a capping reaction with capping enzyme, GTP, and SAM.
-
Incubate at 37°C for 1 hour.
-
-
Purification:
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based kit, to remove enzymes, unincorporated nucleotides, and small RNA fragments.
-
-
Quality Control:
-
Assess the mRNA concentration by UV spectrophotometry.
-
Evaluate the integrity and size of the mRNA by gel electrophoresis.
-
Logical Flow of In Vitro mRNA Synthesis
Caption: Decision tree for the in vitro synthesis of functional mRNA.
Chemoenzymatic Synthesis of Complex Natural Products
Application Note: Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity and efficiency of biocatalysis.[19] This approach is particularly powerful for the synthesis of complex, chiral natural products, where enzymes can be used to introduce specific stereocenters with high precision, often under mild reaction conditions.[20][21] Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can significantly streamline synthetic routes and improve overall efficiency.[22][23] This methodology holds great promise for the sustainable and scalable production of valuable bioactive molecules.[20]
Quantitative Data Summary:
Chemoenzymatic reactions are characterized by their high yields and excellent stereoselectivity.
| Target Molecule/Class | Key Enzymatic Step | Yield (%) | Stereoselectivity | Reference(s) |
| (S)-Deflectin-1a | Hydroxylative dearomatization | 95 | >99% ee | [24] |
| Trichoflectin intermediate | Hydroxylative dearomatization | 83-95 | >99% ee | [21] |
| Prostaglandin intermediate | Diastereoselective reduction | Not specified | 87:13 to 99:1 dr | [20] |
| Chrodrimanin C intermediate | Enzymatic hydroxylation | 67-83 | High selectivity | [20] |
Experimental Protocol: Example of a Chemoenzymatic Cascade
This protocol is a generalized example of a one-pot oxidation-reduction cascade.
Materials:
-
Starting substrate
-
Oxidizing enzyme (e.g., a flavin-dependent monooxygenase)
-
Reducing enzyme (e.g., a ketoreductase)[20]
-
Cofactors (e.g., NAD(P)H, FAD)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a buffered aqueous solution.
-
Add the starting substrate.
-
Add the necessary cofactors and the cofactor regeneration system.
-
-
Enzyme Addition:
-
Add the oxidizing and reducing enzymes to the reaction mixture. The order of addition may be optimized.
-
-
Reaction:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by techniques such as TLC, HPLC, or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding an organic solvent).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
-
Enzyme Cascade for Chiral Synthesis
Caption: A schematic of a two-enzyme cascade for asymmetric synthesis with cofactor regeneration.
PCR-Based Gene Synthesis
Application Note: PCR-based gene synthesis is a versatile method for the de novo synthesis of DNA fragments.[25] This technique relies on the assembly of short, overlapping synthetic oligonucleotides through one or more rounds of PCR.[26] In a typical two-step process, an assembly reaction is first performed where the oligonucleotides self-prime and extend, followed by an amplification reaction using primers that flank the full-length gene.[26][27] More simplified one-step methods that combine assembly and amplification have also been developed.[27] This approach is fundamental for generating custom gene constructs for use in cell-free protein synthesis, metabolic engineering, and other synthetic biology applications.
Quantitative Data Summary:
The efficiency of PCR-based gene synthesis can be influenced by factors such as oligonucleotide concentration and the choice of DNA polymerase.
| Gene Size | Method | Oligo Concentration | Success Rate | Reference(s) |
| 777 bp | One-step SGS | 5-100 nM | Polymerase-dependent | [27] |
| 209 bp | One-step SGS | 1-100 nM | High with KOD XL polymerase | [27] |
| 936 bp | One-step SGS | 1-100 nM | High with KOD XL polymerase | [27] |
| < 1 kb | 2-step PCA | 100 nM (in pool) | 1 in 4 clones correct (w/o screening) | [26] |
| > 1 kb | 2-step PCA | 100 nM (in pool) | More accurate than 1-step | [26] |
Experimental Protocol: Two-Step PCR-Based Gene Synthesis
This protocol describes a two-step polymerase cycling assembly (PCA) method.
Materials:
-
Synthetic oligonucleotides (desalted)
-
High-fidelity DNA polymerase (e.g., Q5, Phusion)
-
dNTPs
-
Forward and reverse outer primers
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Oligonucleotide Design and Preparation:
-
Design overlapping oligonucleotides (e.g., 60-mers with 20 bp overlaps).
-
Resuspend and pool all oligonucleotides to a final concentration of ~100 nM each.[28]
-
-
Step 1: Gene Assembly:
-
Set up a PCR reaction without the outer primers, containing the pooled oligonucleotides, high-fidelity polymerase, dNTPs, and PCR buffer.
-
Run 20-30 cycles of denaturation, annealing, and extension. A typical annealing temperature is 56°C.[25]
-
-
Step 2: Gene Amplification:
-
Take a small aliquot (e.g., 1 µL) of the assembly reaction product.
-
Set up a standard PCR reaction with the assembly product as the template, the forward and reverse outer primers, high-fidelity polymerase, dNTPs, and PCR buffer.
-
Run 25-35 cycles of denaturation, annealing, and extension.
-
-
Analysis and Cloning:
-
Analyze the final PCR product by agarose gel electrophoresis to confirm the correct size.
-
Purify the DNA fragment from the gel or directly from the PCR reaction.
-
Clone the synthesized gene into a suitable vector for sequencing and downstream applications.
-
Workflow for Two-Step PCR-Based Gene Synthesis
Caption: A step-by-step workflow for the two-step PCR-based synthesis of a gene.
References
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Escherichia coli-Based Cell-Free Protein Synthesis: Protocols for a robust, flexible, and accessible platform technology [jove.com]
- 10. Video: Escherichia coli-Based Cell-Free Protein Synthesis: Protocols for a robust, flexible, and accessible platform technology [jove.com]
- 11. Cell-Free Metabolic Engineering: Biomanufacturing beyond the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Free Protein Synthesis for High-Throughput Biosynthetic Pathway Prototyping (Journal Article) | OSTI.GOV [osti.gov]
- 13. static.igem.org [static.igem.org]
- 14. IVT Pillar Page [advancingrna.com]
- 15. neb.com [neb.com]
- 16. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances in the chemoenzymatic synthesis of bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gene synthesis by integrated polymerase chain assembly and PCR amplification using a high-speed thermocycler - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gene Synthesis using Polymerase Cycling Assembly [dnascript.com]
- 27. researchgate.net [researchgate.net]
- 28. neb.com [neb.com]
Application Notes and Protocols for Creating Diverse Compound Libraries Using 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a versatile building block for the synthesis of diverse compound libraries, particularly in the context of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, allows for a wide range of chemical transformations. The trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in diversity-oriented synthesis (DOS), focusing on well-established multi-component reactions (MCRs) to rapidly generate libraries of complex molecules. These compounds can serve as a starting point for the discovery of novel therapeutic agents.
Key Applications in Diversity-Oriented Synthesis
This compound is an ideal starting material for several multi-component reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to generate structurally complex products. This approach is central to diversity-oriented synthesis, enabling the rapid creation of large and diverse chemical libraries. The bromine atom on the aromatic ring also serves as a convenient handle for further diversification through cross-coupling reactions.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acetamidoamides, which are valuable scaffolds in medicinal chemistry. By combining an aldehyde, an amine, a carboxylic acid, and an isocyanide, a high degree of diversity can be introduced in a single step.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another isocyanide-based MCR that yields α-acyloxy-carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. This reaction provides a rapid entry to ester- and amide-containing compounds.
Biginelli Reaction
The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including potential as calcium channel blockers and mitotic kinesin Eg5 inhibitors. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Experimental Protocols
The following are generalized protocols for the use of this compound in key multi-component reactions for library generation. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Parallel Synthesis of an α-Acetamidoamide Library via the Ugi Reaction
This protocol describes the parallel synthesis of a 96-member library using a 96-well filter plate.
Materials:
-
This compound
-
A diverse set of 12 primary amines
-
A diverse set of 8 carboxylic acids
-
tert-Butyl isocyanide
-
Methanol (MeOH)
-
96-well filter plates with frits
-
Robotic liquid handler (optional)
Procedure:
-
To each well of a 96-well plate, add 1.0 mL of a 0.1 M solution of this compound in methanol (0.1 mmol).
-
To each of the 8 columns of wells, add 1.0 mL of a 0.1 M solution of one of the 12 primary amines in methanol (0.1 mmol).
-
To each of the 12 rows of wells, add 1.0 mL of a 0.1 M solution of one of the 8 carboxylic acids in methanol (0.1 mmol).
-
To all wells, add 1.0 mL of a 0.1 M solution of tert-butyl isocyanide in methanol (0.1 mmol).
-
Seal the plate and shake at room temperature for 48 hours.
-
After the reaction is complete, concentrate the solvent in each well under reduced pressure.
-
Purify the products by preparative HPLC-MS.
Data Presentation: Representative Ugi Reaction Yields
| Entry | Amine | Carboxylic Acid | Isocyanide | Product Structure (Generic) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | α-acetamidoamide | 75 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | α-acetamidoamide | 68 |
| 3 | Propylamine | Propionic Acid | Benzyl isocyanide | α-acetamidoamide | 82 |
| 4 | Cyclohexylamine | Formic Acid | tert-Butyl isocyanide | α-acetamidoamide | 71 |
Note: Yields are representative and will vary based on the specific combination of reactants.
Protocol 2: Synthesis of a Dihydropyrimidinone (DHPM) Library via the Biginelli Reaction
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Parallel synthesis reactor
Procedure:
-
In a parallel synthesis reactor, charge each reaction vessel with this compound (1.0 mmol).
-
Add ethyl acetoacetate (1.0 mmol) to each vessel.
-
Add urea (1.5 mmol) to each vessel.
-
Add 5 mL of ethanol to each vessel, followed by a catalytic amount of concentrated HCl (3-4 drops).
-
Heat the reaction mixtures to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixtures to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the product from ethanol to afford the pure dihydropyrimidinone.
Data Presentation: Representative Biginelli Reaction Yields
| Entry | β-Ketoester | Urea/Thiourea | Catalyst | Product Structure (Generic) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | HCl | Dihydropyrimidinone | 85 |
| 2 | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | Dihydropyrimidinethione | 88 |
| 3 | Ethyl benzoylacetate | Urea | InCl₃ | Dihydropyrimidinone | 79 |
| 4 | Acetylacetone | Thiourea | LaCl₃·7H₂O | Dihydropyrimidinethione | 82 |
Note: Yields are representative and based on reactions with similar substituted benzaldehydes.
Visualizations
Experimental Workflow
Caption: Workflow for diversity-oriented synthesis.
Potential Signaling Pathway Inhibition
Compounds derived from benzaldehyde scaffolds have been shown to potentially inhibit key signaling pathways implicated in cancer progression. The following diagram illustrates a hypothetical mechanism of action for a compound library derived from this compound, targeting pathways such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK.
Caption: Potential inhibition of cancer signaling pathways.
Conclusion
This compound is a highly valuable and versatile starting material for the construction of diverse compound libraries. Through the application of multi-component reactions such as the Ugi, Passerini, and Biginelli reactions, researchers can efficiently generate a multitude of structurally complex molecules. The protocols and data presented herein provide a framework for the rational design and synthesis of such libraries, which can be screened for a variety of biological activities, ultimately accelerating the drug discovery process. The unique electronic properties conferred by the trifluoromethoxy group make the resulting compounds particularly interesting for lead optimization campaigns.
Application Notes and Protocols for the Reductive Amination of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of secondary and tertiary amines via reductive amination of 5-bromo-2-(trifluoromethoxy)benzaldehyde. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for substrates with sensitive functional groups.
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for synthesizing primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound, in this case, this compound, with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2]
The choice of reducing agent is critical to the success of the reaction. While various hydride reagents can be employed, sodium triacetoxyborohydride (STAB) is often preferred due to its mild nature, high selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[3] This makes it particularly suitable for complex molecules and substrates bearing reducible or acid-sensitive moieties.[3] Alternative reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (NaBH4), though the latter may require a stepwise procedure to avoid premature reduction of the aldehyde.[3][4]
This document provides two detailed protocols for the reductive amination of this compound, along with comparative data for analogous reactions to guide experimental design and optimization.
Reaction Overview and Logic
The overall transformation involves a one-pot reaction where the aldehyde, amine, and reducing agent are combined. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). The hydride reagent then selectively reduces this intermediate.
Comparative Data for Reductive Amination of Aromatic Aldehydes
| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Cyclohexylamine | NaBH(OAc)₃ | DCE | 1 | 94 | J. Org. Chem. 1996, 61, 3849-3862[3] |
| 4-Nitrobenzaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 1.5 | 98 | J. Org. Chem. 1996, 61, 3849-3862[3] |
| 4-Chlorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 1 | 91 | J. Org. Chem. 1996, 61, 3849-3862[3] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 1 | 77 | TCI Practical Example |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 24 | 85 | J. Org. Chem. 1996, 61, 3849-3862[3] |
Protocol 1: Direct Reductive Amination Using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is the most common and convenient method for reductive amination with STAB and is suitable for a wide range of primary and secondary amines.
Materials
-
This compound
-
Amine (primary or secondary), 1.1 equivalents
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.2 - 1.5 equivalents
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)
Experimental Procedure
-
To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add the amine (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the hemiaminal/imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS). Reactions with electron-rich amines are often complete within a few hours, while less nucleophilic amines may require longer reaction times.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amine.
Protocol 2: Stepwise Reductive Amination Using Sodium Borohydride
This two-step, one-pot procedure is a useful alternative when dialkylation is a concern, particularly with primary amines, or when using the less selective but often more readily available sodium borohydride.[3][4]
Materials
-
This compound
-
Primary amine, 1.05 equivalents
-
Anhydrous methanol (MeOH)
-
Sodium borohydride (NaBH₄), 1.5 equivalents
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure
-
Dissolve this compound (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous methanol in a round-bottom flask.
-
Stir the solution at room temperature for 1-3 hours to ensure complete formation of the imine intermediate. Monitor imine formation by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equiv) to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as determined by TLC/LC-MS.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the remaining aqueous residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Reaction Mechanism Visualization
The mechanism for reductive amination with STAB proceeds via the formation of an iminium ion, which is a more reactive electrophile for hydride delivery than the starting aldehyde.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for the Proposed Synthesis of (-)-Epicatechin from 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit theoretical, framework for the synthesis of the naturally occurring polyphenol (-)-epicatechin, commencing from the synthetic building block, 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This proposed route offers a novel approach for chemists engaged in the synthesis of flavonoids and related bioactive molecules. The trifluoromethoxy group presents a unique chemical handle that could be leveraged for the synthesis of novel analogs of epicatechin, potentially leading to compounds with enhanced pharmacological properties.
The protocols outlined herein are based on established synthetic transformations within flavonoid chemistry. Researchers should note that optimization of each step would be necessary to achieve practical yields.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting with the functionalization of this compound to introduce the necessary components of the B-ring of the flavonoid structure, followed by the construction of the heterocyclic C-ring and subsequent stereoselective reduction to afford the desired (-)-epicatechin.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of (-)-epicatechin.
Experimental Protocols
Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate
This initial step aims to construct the carbon skeleton that will eventually form the B and C rings of the epicatechin molecule.
-
Reaction: this compound is condensed with a suitably protected acetophenone derivative (e.g., 2,4,6-trihydroxyacetophenone with hydroxyl groups protected as benzyl ethers) under basic conditions.
-
Procedure:
-
Dissolve the protected 2,4,6-trihydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in water and stir at room temperature.
-
Slowly add a solution of this compound (1.0 eq) in ethanol to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to form the Flavanone
This step involves the acid- or base-catalyzed intramolecular Michael addition to form the heterocyclic C-ring.
-
Reaction: The chalcone intermediate is treated with an acid or base to induce cyclization.
-
Procedure:
-
Dissolve the purified chalcone from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., sodium acetate).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude flavanone.
-
Purify by recrystallization or column chromatography.
-
Step 3: Stereoselective Reduction to the Flavan-3-ol
This is a critical step to establish the correct stereochemistry at the C2 and C3 positions.
-
Reaction: The flavanone is reduced using a stereoselective reducing agent. To achieve the cis configuration of (-)-epicatechin, a two-step reduction is proposed. First, reduction to the flavan-3-one, followed by a stereoselective reduction.
-
Procedure:
-
Formation of Flavan-3-one: The flavanone is first oxidized to the corresponding flavone, followed by reduction. Alternatively, a direct reduction of the flavanone carbonyl can be performed. For the direct approach:
-
Dissolve the flavanone in a mixture of methanol and THF at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting mixture of diastereomeric flavan-3-ols by column chromatography to isolate the desired cis isomer.
-
Step 4: Deprotection and Functional Group Modification
The final step involves the removal of protecting groups and conversion of the bromo and trifluoromethoxy groups to hydroxyl groups.
-
Reaction: The protecting groups (e.g., benzyl ethers) are removed by catalytic hydrogenation. The bromo and trifluoromethoxy groups are then converted to hydroxyl groups. The conversion of the trifluoromethoxy group to a hydroxyl group is a challenging transformation and may require harsh conditions (e.g., with strong Lewis acids like BBr₃). The bromo group can be converted to a hydroxyl group via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction.
-
Procedure (Illustrative for Debenzylation):
-
Dissolve the protected flavan-3-ol in a mixture of ethanol and ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
The subsequent conversion of the bromo and trifluoromethoxy groups would require further specific and potentially multi-step procedures that need to be developed and optimized.
-
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical yields for the proposed synthetic sequence. These values are estimates and would require experimental validation.
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Claisen-Schmidt Condensation | This compound | Chalcone Intermediate | 75 |
| 2 | Intramolecular Cyclization | Chalcone Intermediate | Flavanone Intermediate | 85 |
| 3 | Stereoselective Reduction | Flavanone Intermediate | Protected cis-Flavan-3-ol | 60 |
| 4 | Deprotection & Functionalization | Protected cis-Flavan-3-ol | (-)-Epicatechin | 40 |
| Overall Yield | ~15% |
Experimental Workflow Diagram
Caption: Workflow for the proposed synthesis of (-)-epicatechin.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethoxy group, and an aldehyde functionality offers multiple reaction sites for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and generalized protocols for several key palladium-catalyzed reactions utilizing this substrate.
Disclaimer: While extensive literature exists for palladium-catalyzed reactions on various aryl bromides, specific experimental data and optimized protocols for this compound are not widely published. The following protocols are adapted from established procedures for structurally similar substrates and should be considered as a starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Generalized Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system.[1] The following table summarizes typical conditions that can be applied as a starting point for the coupling of this compound with various boronic acids.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Boronic Acid | Aryl- or Vinylboronic Acid (1.1-1.5 equiv) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv) |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 4:1 to 10:1) |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per 1 mmol of aryl halide)
-
Water (1 mL per 1 mmol of aryl halide)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Troubleshooting & Optimization
Improving reaction yield for 5-Bromo-2-(trifluoromethoxy)benzaldehyde synthesis
Technical Support Center: 5-Bromo-2-(trifluoromethoxy)benzaldehyde Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the reaction yield and purity for the synthesis of this compound. The primary synthesis route discussed is the directed ortho-metalation (DoM) of 1-Bromo-4-(trifluoromethoxy)benzene, followed by formylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for synthesizing this compound? The most common and regioselective method is the directed ortho-metalation (DoM) of 1-Bromo-4-(trifluoromethoxy)benzene.[1][2] In this reaction, the trifluoromethoxy (-OCF₃) group acts as a powerful directing metalation group (DMG), guiding a strong organolithium base to deprotonate the adjacent (ortho) position.[3][4] The resulting aryllithium intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.[3]
Q2: Why is a very low temperature (e.g., -78 °C) critical for this reaction? Low temperatures are essential for several reasons. First, the aryllithium intermediates formed during the reaction are highly reactive and often unstable at higher temperatures, leading to decomposition or side reactions.[5] Second, low temperatures are crucial to control the competition between the desired ortho-deprotonation and an undesired side reaction, lithium-halogen exchange.[5][6] Maintaining a temperature of -78 °C or lower helps to favor the desired reaction pathway.
Q3: What are the most common side reactions that lower the yield? The main competing side reaction is lithium-halogen exchange, where the organolithium base swaps its lithium atom for the bromine atom on the aromatic ring.[5] This is particularly problematic for aryl bromides and can be faster than the desired deprotonation.[5] This side reaction leads to the formation of 4-(trifluoromethoxy)phenyllithium and butyl bromide (if n-BuLi is used), which upon workup will yield the debrominated starting material, 1-(trifluoromethoxy)benzene, and other impurities. Another potential issue is the formation of a ketone byproduct if the intermediate from the DMF addition is not properly quenched.
Q4: Which base is best for this reaction: n-BuLi, s-BuLi, or LDA? The choice of base is critical and involves a trade-off between reactivity and selectivity.
-
n-BuLi: Most commonly used, but can be prone to lithium-halogen exchange.[5]
-
s-BuLi or t-BuLi: These are more sterically hindered and more basic, which can sometimes favor deprotonation over halogen exchange. However, their higher reactivity can also lead to other side reactions or decomposition if not handled carefully.[5]
-
LDA (Lithium diisopropylamide): As a strong, non-nucleophilic base, LDA is primarily used for deprotonation and can be an excellent choice to avoid lithium-halogen exchange. It is often the preferred reagent when this side reaction is dominant.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product with Significant Recovery of Starting Material
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The organolithium base was not active, insufficient equivalents were used, or the reaction time was too short. | Titrate the organolithium reagent before use to confirm its molarity. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). Increase the metalation time (e.g., from 1 hour to 2 hours) before adding the electrophile. |
| Inefficient Quenching | The DMF used was not anhydrous, or it was added too quickly, causing a temperature spike. | Ensure DMF is freshly distilled or from a sealed, dry bottle. Add the DMF solution dropwise while carefully monitoring the internal temperature to keep it below -70 °C. |
| Protonation of Intermediate | The aryllithium intermediate was quenched by a proton source (e.g., moisture from air or solvents) before the addition of DMF. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire process. |
Issue 2: Major Byproduct is the Debrominated Compound, 1-(trifluoromethoxy)benzene
| Possible Cause | Explanation | Recommended Solution |
| Lithium-Halogen Exchange | This is the most likely cause. For aryl bromides, the exchange of bromine with lithium can be kinetically faster than the deprotonation of the ortho C-H bond.[5] | 1. Change the Base: Switch from n-BuLi to LDA. LDA is a non-nucleophilic base designed for deprotonation and is much less likely to participate in halogen exchange.[5] 2. Lower the Temperature: Conduct the reaction at a lower temperature, such as -90 °C or -100 °C, using a cryostat or a specialized cooling bath (e.g., liquid N₂/ethanol). Metal-halogen exchange reactions are extremely fast even at low temperatures, but lowering it further can sometimes help selectivity.[6] |
| Protonation after Exchange | The 4-(trifluoromethoxy)phenyllithium formed via exchange is quenched by a proton source during workup. | While the primary solution is to prevent the exchange reaction, ensuring a completely anhydrous workup until the final quenching step can help characterize the issue. |
Data Presentation: Guide to Optimizing Reaction Conditions
The optimal conditions for this synthesis require careful balancing of base, temperature, and additives. The following table provides a guide for optimizing the yield by adjusting these parameters. Yields are illustrative and based on established chemical principles for directed ortho-metalation reactions.
| Run | Base (equiv.) | Solvent | Temperature | Expected Predominant Pathway | Anticipated Yield Range | Key Considerations |
| 1 | n-BuLi (1.1) | THF | -78 °C | Mixed Deprotonation & Halogen Exchange | 30-50% | Standard starting point, but often suffers from lithium-halogen exchange.[5] |
| 2 | s-BuLi (1.1) | THF | -78 °C | Increased Deprotonation Rate | 40-60% | Higher basicity may improve deprotonation rate relative to exchange, but can be less stable.[5] |
| 3 | n-BuLi (1.1) | THF | -100 °C | Favors Deprotonation | 45-65% | Lower temperature can suppress the activation energy barrier for halogen exchange more significantly.[6] |
| 4 | LDA (1.2) | THF | -78 °C | Selective Deprotonation | 70-85% | Recommended Method: LDA is non-nucleophilic and specifically designed to avoid metal-halogen exchange.[5] |
| 5 | n-BuLi (1.1) / TMEDA (1.2) | THF | -78 °C | Accelerated Deprotonation | 50-70% | TMEDA breaks up butyllithium aggregates, increasing basicity and potentially favoring deprotonation.[3] |
Experimental Protocols
Protocol: Synthesis via Directed ortho-Metalation using LDA
This protocol is a representative procedure designed to minimize lithium-halogen exchange and maximize the yield of the desired product.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and rubber septa. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Formation: To the reaction flask, add anhydrous THF (approx. 0.2 M final concentration of substrate) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.25 equivalents) via syringe. Slowly add n-BuLi (1.2 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.
-
Substrate Addition: Add a solution of 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1.5 to 2 hours to ensure complete deprotonation.
-
Formylation (Quench): Slowly add anhydrous DMF (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C. A color change is typically observed. Stir the mixture at -78 °C for an additional hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the formylation reaction.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Crude 5-Bromo-2-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are flash column chromatography and recrystallization. For selective removal of the aldehyde from a mixture of other organic compounds, formation of a bisulfite adduct followed by regeneration of the aldehyde is also a highly effective method.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities depend on the synthetic route used. If synthesized by the bromination of 2-(trifluoromethoxy)benzaldehyde, potential impurities include:
-
Unreacted starting material: 2-(trifluoromethoxy)benzaldehyde.
-
Di-brominated isomers: Isomers with two bromine atoms on the aromatic ring.
-
Corresponding carboxylic acid: 5-Bromo-2-(trifluoromethoxy)benzoic acid, formed by oxidation of the aldehyde.
-
Residual brominating agent and byproducts: Depending on the reagent used (e.g., N-bromosuccinimide and succinimide).
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities with distinct signals.
Troubleshooting Guides
Flash Column Chromatography
Q4: I am seeing poor separation of my product from an impurity during column chromatography. What can I do?
A4: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System:
-
If the spots are too close on the TLC plate, try a different solvent system. A common mobile phase for this compound is a gradient of ethyl acetate in hexane or petroleum ether. For similar compounds, a gradient of 5-30% ethyl acetate in hexane has been reported to be effective.
-
Start with a low polarity eluent (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity.
-
-
Column Packing: Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading onto silica gel is recommended if the sample is not very soluble in the initial eluent.
-
Flow Rate: A slower flow rate can improve resolution.
Q5: My product is eluting with the solvent front. What does this mean and how can I fix it?
A5: Elution with the solvent front indicates that the eluent is too polar, and your compound has minimal interaction with the silica gel. To fix this, decrease the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try 2% or 5%.
Q6: The purified fractions of my aldehyde are showing signs of degradation. What could be the cause?
A6: Aldehydes can be sensitive to acidic conditions, and silica gel is slightly acidic. This can sometimes lead to degradation. To mitigate this, you can:
-
Use Neutralized Silica Gel: Add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your eluent to neutralize the silica gel.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
Recrystallization
Q7: I am having trouble finding a suitable solvent for recrystallization. What should I look for?
A7: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For compounds similar to this compound, a mixture of a non-polar solvent and a slightly more polar solvent is often effective. A toluene/hexane mixture has been suggested for a similar compound. You can also try solvent systems like ethyl acetate/hexane or dichloromethane/hexane.
Q8: My recrystallization yield is very low. How can I improve it?
A8: Low yield can be due to several reasons:
-
Using too much solvent: This will keep your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.
Q9: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A9: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:
-
Add more solvent: This will reduce the saturation of the solution.
-
Cool the solution more slowly: This gives the molecules more time to arrange into a crystal lattice.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Bisulfite Adduct Formation
Q10: The yield of my regenerated aldehyde after bisulfite treatment is low. What could be the problem?
A10: Low yield from a bisulfite purification can be due to:
-
Incomplete adduct formation: Ensure you are using a fresh, saturated solution of sodium bisulfite. Vigorous shaking is necessary to ensure good mixing of the organic and aqueous phases.
-
Incomplete regeneration of the aldehyde: The pH of the aqueous layer must be sufficiently basic (pH > 10) to regenerate the aldehyde. Use a strong base like sodium hydroxide and check the pH.
-
Emulsion formation: Emulsions can trap your product. If an emulsion forms, try adding brine to break it.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Flash Column Chromatography | High resolution for separating closely related impurities. Applicable to a wide range of impurity profiles. | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on acidic silica gel. | >98% |
| Recrystallization | Simple, cost-effective, and can yield very pure crystalline material. | Highly dependent on finding a suitable solvent. May not be effective for removing all types of impurities. Yield can be variable. | >99% (if successful) |
| Bisulfite Adduct Formation | Highly selective for aldehydes. Excellent for removing non-aldehydic impurities. | Involves multiple extraction steps. May not be suitable for base-sensitive compounds. | >98% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
2% Ethyl Acetate in Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (5 column volumes)
-
10% Ethyl Acetate in Hexane (until the product has eluted)
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., toluene/hexane or ethyl acetate/hexane).
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until dissolution is just complete.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Minimizing by-product formation in 5-Bromo-2-(trifluoromethoxy)benzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(trifluoromethoxy)benzaldehyde. The information provided aims to help minimize by-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions with this compound?
A1: Due to the absence of α-hydrogens, this compound is susceptible to several side reactions, leading to the formation of specific by-products. The most common include:
-
Cannizzaro Reaction Products: In the presence of strong bases, the aldehyde can undergo a disproportionation reaction to yield 5-Bromo-2-(trifluoromethoxy)benzyl alcohol and 5-Bromo-2-(trifluoromethoxy)benzoic acid.
-
Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 5-Bromo-2-(trifluoromethoxy)benzoic acid, especially in the presence of oxidizing agents or air over time.
-
Reduction Product: The aldehyde can be reduced to the corresponding alcohol, 5-Bromo-2-(trifluoromethoxy)benzyl alcohol, particularly if reducing agents are present.
Q2: How can I minimize the Cannizzaro reaction?
A2: The Cannizzaro reaction is a primary concern when using strong bases. To minimize it, consider the following strategies:
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Use of Weaker Bases: Opt for milder bases instead of strong hydroxides like NaOH or KOH. Bases such as sodium carbonate or organic amines (e.g., triethylamine, DBU) are less likely to promote the Cannizzaro reaction.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below). The Cannizzaro reaction, like many side reactions, is often accelerated at higher temperatures.
-
Use of Lewis Acid or Organocatalysis: Employing Lewis acid catalysts can activate the aldehyde for nucleophilic attack without the need for a strong base. Similarly, specific organocatalysts can promote the desired reaction selectively.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde functionality as an acetal, which is stable to basic conditions. The protecting group can be removed in a subsequent acidic step.
Q3: My reaction is showing a significant amount of 5-Bromo-2-(trifluoromethoxy)benzoic acid. What could be the cause and how can I prevent it?
A3: The formation of the benzoic acid derivative is typically due to oxidation. This can occur for several reasons:
-
Air Oxidation: Prolonged exposure of the aldehyde to air, especially in solution, can lead to gradual oxidation. It is advisable to store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) and use freshly purified or opened material for reactions.
-
Oxidizing Reagents: Ensure that none of the reagents or solvents used contain oxidizing impurities.
-
Reaction Conditions: Certain reaction conditions, particularly at elevated temperatures, can promote oxidation.
To prevent this, degas your solvents, run the reaction under an inert atmosphere, and use freshly purified reagents. During workup, minimize exposure to air and consider using antioxidants if compatible with your desired product.
Q4: I am observing the formation of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a by-product. How can I avoid this?
A4: The formation of the corresponding benzyl alcohol is a result of the reduction of the aldehyde. This can be caused by:
-
Reducing Agents: Unintended presence of reducing agents in your reaction mixture. Ensure all reagents are pure.
-
Cannizzaro Reaction: As mentioned, this is a product of the Cannizzaro reaction if strong bases are used.
-
Hydride Sources: Some reagents can act as hydride donors under certain conditions.
To avoid this, carefully purify all starting materials and choose reaction conditions that do not favor reduction. If using a strong base is unavoidable, refer to the strategies for minimizing the Cannizzaro reaction.
Troubleshooting Guides
Issue 1: Low yield in a Grignard reaction with significant formation of Cannizzaro by-products.
| Possible Cause | Solution |
| Use of a strong base | The Grignard reagent itself is a strong base and can initiate the Cannizzaro reaction. |
| Recommendation: Add the aldehyde slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize the time the aldehyde is exposed to a high concentration of the Grignard reagent. | |
| Reaction Temperature | Higher temperatures accelerate the Cannizzaro reaction. |
| Recommendation: Maintain a low reaction temperature throughout the addition of the aldehyde and for a period afterward before allowing the reaction to slowly warm to room temperature. | |
| Moisture in Reaction | Water will quench the Grignard reagent and can lead to the formation of magnesium hydroxide, a base that can promote the Cannizzaro reaction. |
| Recommendation: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
Issue 2: In a Wittig reaction, the desired alkene is formed in low yield along with significant amounts of 5-Bromo-2-(trifluoromethoxy)benzoic acid and the corresponding alcohol.
| Possible Cause | Solution |
| Base-Induced Side Reactions | Strong bases used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH) can also promote the Cannizzaro reaction of the aldehyde. |
| Recommendation: Use milder bases like sodium bicarbonate in an aqueous system or potassium carbonate. Alternatively, use pre-formed, stabilized ylides that require weaker bases for their generation. | |
| Oxidation during Workup | The aldehyde is susceptible to oxidation. |
| Recommendation: Perform the reaction workup promptly and under an inert atmosphere if possible. Washing with a mild reducing agent solution (e.g., sodium bisulfite) during workup can help remove unreacted aldehyde and prevent further oxidation. | |
| Reaction Conditions | Prolonged reaction times at elevated temperatures can favor side reactions. |
| Recommendation: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Attempt the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group as a dimethyl acetal, which is stable under basic and nucleophilic conditions.
Materials:
-
This compound
-
Trimethyl orthoformate
-
Anhydrous methanol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Anhydrous sodium bicarbonate or triethylamine
-
Dichloromethane
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude protected aldehyde. Purify by flash column chromatography if necessary.
Protocol 2: Purification to Remove Cannizzaro By-products
This protocol outlines a method to separate the desired product from the acidic (benzoic acid derivative) and alcoholic by-products of a Cannizzaro reaction.
Materials:
-
Crude reaction mixture
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will extract the acidic by-product (5-Bromo-2-(trifluoromethoxy)benzoic acid) into the aqueous layer.
-
Separate the aqueous layer. The benzoic acid derivative can be recovered by acidifying the aqueous layer with dilute HCl and extracting with an organic solvent.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product, now depleted of the acidic by-product.
-
The desired product can then be purified from the alcohol by-product (5-Bromo-2-(trifluoromethoxy)benzyl alcohol) and other non-polar impurities using flash column chromatography.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Workflow for using an acetal protecting group strategy.
Optimization of catalyst and ligand for Suzuki coupling with 5-Bromo-2-(trifluoromethoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the optimization of the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This substrate presents unique challenges due to the steric hindrance from the ortho-trifluoromethoxy group and the electronic effects of both the aldehyde and trifluoromethoxy substituents.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
The primary challenges are twofold. First, the trifluoromethoxy group at the ortho position to the bromine atom creates significant steric hindrance, which can slow down the crucial oxidative addition step of the catalytic cycle.[1][2] Second, the presence of two electron-withdrawing groups (aldehyde and trifluoromethoxy) makes the aryl bromide electron-deficient, which generally facilitates oxidative addition but requires a carefully balanced catalyst system to ensure efficient transmetalation and reductive elimination.[3][4]
Q2: What is the best initial palladium catalyst and ligand system to try for this substrate?
For sterically hindered and electron-deficient aryl bromides, a robust catalyst system is essential. It is highly recommended to start with a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand.[5] Ligands from the Buchwald family, like SPhos or XPhos, are excellent starting points as they are known to accelerate both oxidative addition and reductive elimination for challenging substrates.[6][7][8] N-heterocyclic carbene (NHC) ligands are also a powerful alternative for coupling sterically demanding partners.[1][9]
Q3: Which base and solvent system should I use?
The choice of base and solvent is critical and often requires screening for optimal results.[10]
-
Base : Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a robust and frequently successful choice for heteroaryl and hindered halides.[11][12] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.[6]
-
Solvent : A mixture of an aprotic organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or THF/water, often in ratios from 4:1 to 10:1.[6][8][13] The water is essential for the transmetalation step, though completely anhydrous conditions are sometimes employed to minimize side reactions like protodeboronation.[3][6]
Q4: What is the general catalytic cycle for this reaction?
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species. The three key steps are:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde substrate.[13][14]
-
Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) center.[13][14]
-
Reductive Elimination : The two organic fragments on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions & Optimization
For researchers beginning optimization, the following tables provide recommended starting points and parameters for screening.
Table 1: Recommended Catalyst/Ligand Systems
| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Key Features & Rationale |
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | Excellent for sterically hindered, electron-rich, and electron-poor aryl bromides.[6][7] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Highly active system for a broad range of challenging substrates.[8] |
| PdCl₂(dppf) | (none) | 2-5% | A reliable, air-stable precatalyst effective for many standard couplings.[15] |
| Pd(PPh₃)₄ | (none) | 2-5% | A classic catalyst, but may be less effective for this hindered substrate compared to modern systems.[13][16] |
Table 2: Screening of Key Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Aryl Bromide | 1.0 equivalent | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a robust, effective base. Screen other bases like K₂CO₃ if needed.[11][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | The choice of solvent can impact solubility and reaction rate.[6][14] |
| Temperature | 80 - 110 °C | Start around 100°C. Higher temperatures may be needed but can increase side product formation.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[8][17] |
Troubleshooting Guide
Q5: My reaction has stalled, showing low or no conversion of the starting material. What should I do?
This is a common issue that can be diagnosed systematically. Several factors could be responsible, including inactive catalyst, poor reagent quality, or sub-optimal conditions.
Caption: Troubleshooting workflow for low or no product conversion.
-
Check Catalyst System : For this hindered substrate, a standard catalyst like Pd(PPh₃)₄ may be inefficient. Switch to a more active system with a bulky ligand (e.g., Pd(OAc)₂/SPhos).[5]
-
Ensure Inert Atmosphere : Oxygen can deactivate the Pd(0) catalyst and lead to boronic acid homocoupling.[17] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Verify Reagent Quality : Boronic acids can degrade upon storage. Using fresh, high-purity boronic acid is recommended. Ensure the base is anhydrous if dry conditions are required.
-
Increase Temperature : The reaction may be kinetically slow. Try increasing the temperature in 10-20°C increments.[6]
Q6: I am observing a significant amount of 2-(trifluoromethoxy)benzaldehyde (dehalogenated starting material). How can I minimize this side reaction?
This side product results from protodebromination, where the bromine atom is replaced by a hydrogen. This can be caused by several factors:
-
Presence of a Proton Source : Ensure all solvents and reagents are strictly anhydrous, as water can be a proton source.[7]
-
Base Choice : A very strong or nucleophilic base can sometimes promote this pathway. Consider screening a weaker base like K₂CO₃ or KF.[7][10]
-
Slow Reductive Elimination : If the desired cross-coupling is slow, competing side reactions like protodebromination can become significant. Using a more efficient, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the reductive elimination step, outcompeting the side reaction.[7]
Q7: My TLC/LC-MS shows a byproduct corresponding to the homocoupling of my boronic acid. What is the cause and solution?
Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture.[17] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.
-
Solution : The most effective solution is rigorous deoxygenation. Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and ensure the reaction is set up and maintained under a strictly inert atmosphere.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for a 1.0 mmol scale reaction. It should be optimized for specific coupling partners.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[12]
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[13]
2. Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[8]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[12]
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]
4. Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[13]
5. Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
Troubleshooting common issues in reactions with 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for 5-Bromo-2-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Suzuki-Miyaura coupling, Wittig reactions, and reductive aminations with this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Question: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the electronic nature of the starting material and catalyst activity. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the aryl bromide.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active species may not be efficiently generated or could be deactivated.
-
Solution: If using a Pd(II) precatalyst, ensure your conditions promote reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents and reagents is crucial to prevent catalyst oxidation.
-
-
Inefficient Oxidative Addition: The C-Br bond activation might be sluggish.
-
Solution: Employing bulky, electron-rich phosphine ligands can facilitate oxidative addition. Consider ligands such as SPhos, XPhos, or other Buchwald-type ligands.
-
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be inefficient.
-
Solution: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The base should be finely powdered to maximize surface area.
-
-
Side Reactions: Protodeboronation of the boronic acid or hydrolysis of the trifluoromethoxy group can occur under harsh basic conditions.
-
Solution: Use the mildest effective base and the lowest possible reaction temperature. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. While the trifluoromethoxy group is generally stable, prolonged heating in the presence of a strong base should be avoided.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low Suzuki coupling yields.
Issue 2: Incomplete or No Reaction in Wittig Olefination
Question: My Wittig reaction with this compound is not proceeding to completion, or I am observing no product formation. What are the likely issues?
Answer:
Challenges in Wittig reactions with this substrate can be attributed to the stability of the ylide and the reactivity of the aldehyde.
Potential Causes & Solutions:
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.
-
Solution: For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO are necessary. Ensure all reagents and glassware are scrupulously dry.
-
-
Ylide Instability: Phosphorus ylides can be sensitive to air and moisture.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Generate the ylide in situ and use it immediately.
-
-
Low Aldehyde Reactivity: While generally reactive, steric hindrance from the ortho-trifluoromethoxy group could slightly reduce the aldehyde's electrophilicity.
-
Solution: Ensure the ylide is fully formed before adding the aldehyde. Running the reaction at a slightly elevated temperature (after initial ylide formation at low temperature) may be beneficial.
-
-
Side Reaction with Base: Strong bases like n-BuLi could potentially react with the aryl bromide via lithium-halogen exchange, although this is less likely at low temperatures.
-
Solution: Add the base slowly to the phosphonium salt at a low temperature (e.g., 0 °C or -78 °C) to ensure ylide formation is the predominant reaction.
-
Issue 3: Complex Mixture in Reductive Amination
Question: I am attempting a reductive amination with this compound and a primary amine, but I am getting a complex mixture of products and unreacted starting materials. How can I improve the selectivity?
Answer:
Reductive amination involves the equilibrium-driven formation of an imine followed by its reduction. Poor yields or complex mixtures often arise from issues with imine formation or competing reduction pathways.[1]
Potential Causes & Solutions:
-
Incomplete Imine Formation: The equilibrium may not favor the imine, especially with less nucleophilic amines.
-
Solution: Use a dehydrating agent, such as molecular sieves (3Å or 4Å), or perform the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
-
-
Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde before it can form the imine.
-
Solution: Choose a reducing agent that is selective for the imine or iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[2] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is best to form the imine first and then add the reducing agent.[2]
-
-
Over-alkylation: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Solution: Use a slight excess of the primary amine. Alternatively, perform a stepwise reaction where the imine is formed and then reduced in a separate step.[3]
-
-
Hydrolysis of the Trifluoromethoxy Group: While generally stable under reductive amination conditions, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis.
-
Solution: Perform the reaction at room temperature if possible and minimize the reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the trifluoromethoxy (-OCF₃) group under common reaction conditions?
A1: The trifluoromethoxy group is known for its high metabolic and chemical stability. It is generally stable under neutral and acidic conditions. However, under strong basic conditions, particularly at elevated temperatures, hydrolysis to a phenol can occur, although it is typically more resistant to hydrolysis than a trifluoromethyl group. For most standard Suzuki, Wittig, and reductive amination protocols conducted at or near room temperature, the -OCF₃ group is expected to be stable.
Q2: Are there any specific safety precautions for handling this compound?
A2: Yes. This compound is an irritant. It can cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Some sources suggest it may be air-sensitive.
Q4: What are suitable solvents for reactions involving this aldehyde?
A4: The choice of solvent is reaction-dependent.
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Suzuki Coupling: Common solvents include toluene, dioxane, or DMF, often with a co-solvent of water.
-
Wittig Reaction: Anhydrous aprotic solvents such as THF, diethyl ether, or DMSO are typically used.
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Reductive Amination: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) are frequently employed, depending on the choice of reducing agent.[4]
Q5: How can I monitor the progress of my reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting aldehyde. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Quantitative Data Summary
The following tables provide representative quantitative data for common reactions involving this compound and analogous compounds. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~70-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | ~80-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | ~65-80 |
Table 2: Representative Conditions for Wittig Reaction
| Phosphonium Salt | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi (1.1) | THF | 0 to RT | 4 | ~75-90 |
| Ethyltriphenylphosphonium bromide | NaH (1.2) | DMSO | RT | 12 | ~70-85 |
| (Carbethoxymethyl)triphenylphosphonium chloride | K₂CO₃ (2) | DCM | RT | 24 | ~80-95 |
Table 3: Representative Conditions for Reductive Amination
| Amine | Reducing Agent (equiv.) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ (1.5) | DCE | - | RT | 12 | ~80-95 |
| Morpholine | NaBH₃CN (1.5) | MeOH | Acetic Acid (cat.) | RT | 16 | ~75-90 |
| Aniline | NaBH₄ (2.0) | MeOH | Molecular Sieves | RT | 6 | ~60-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equiv.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 equiv.) dropwise. Stir for 1 hour at 0 °C. The formation of the ylide is often indicated by a color change.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to remove the triphenylphosphine oxide byproduct.
Protocol 3: General Procedure for Reductive Amination
-
To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.1 equiv.), and a suitable solvent (e.g., DCE).
-
If desired, add a catalytic amount of acetic acid or a dehydrating agent like molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 3. Synthesis routes of 5-Bromo-2-fluorobenzaldehyde [benchchem.com]
- 4. 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Stability of 5-Bromo-2-(trifluoromethoxy)benzaldehyde under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-Bromo-2-(trifluoromethoxy)benzaldehyde under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture degradation. For long-term storage, refrigeration is advised.
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition of the material.
Q3: What are the expected decomposition products under thermal stress?
A3: Under high temperatures, thermal decomposition may produce hazardous substances such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
Q4: How stable is the trifluoromethoxy group?
A4: The trifluoromethoxy group is generally considered to be metabolically stable and resistant to degradation due to the strong carbon-fluorine bonds.[3][4] This high stability is a key feature of many molecules incorporating this moiety. However, under forcing basic conditions, hydrolysis of similar trifluoromethyl groups has been observed, suggesting that prolonged exposure to strong bases could potentially lead to the degradation of the trifluoromethoxy group.[5]
Q5: Is the aldehyde functional group susceptible to degradation?
A5: Yes, the aldehyde group is a reactive functional group. It is prone to oxidation, which can convert it to the corresponding carboxylic acid. This can be initiated by exposure to air (auto-oxidation) or other oxidizing agents. The aldehyde can also undergo reduction to a benzyl alcohol in the presence of reducing agents.
Troubleshooting Guides
Issue 1: Unexpected side products observed during a reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation of the aldehyde | - Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use freshly distilled or high-purity solvents to eliminate peroxides and other oxidizing impurities. - If the reaction involves basic conditions, consider using milder bases or shorter reaction times to minimize the risk of Cannizzaro reaction or other base-catalyzed side reactions. |
| Reaction with the bromo substituent | - If using organometallic reagents or catalysts (e.g., palladium), be aware that the bromo group is susceptible to cross-coupling reactions.[6] - Screen your reaction conditions for compatibility with aryl bromides. |
| Instability under acidic conditions | - Strong acidic conditions might promote polymerization or other side reactions of the aldehyde. - Consider using a milder acid or a non-protic Lewis acid if acidic catalysis is required. |
Issue 2: Low yield or incomplete reaction.
| Possible Cause | Troubleshooting Steps |
| Decomposition of starting material | - Verify the purity of your this compound before starting the reaction using techniques like NMR or GC-MS. - If the compound has been stored for a long time, consider re-purification. |
| Steric hindrance | - The ortho-trifluoromethoxy group can sterically hinder reactions at the aldehyde. - Consider using less bulky reagents or increasing the reaction temperature to overcome the steric barrier. |
Issue 3: Discoloration of the compound upon storage.
| Possible Cause | Troubleshooting Steps |
| Oxidation | - The compound may have been exposed to air and light, leading to the formation of colored impurities from the oxidation of the aldehyde. - Store the compound under an inert atmosphere and in an amber vial to protect it from light. |
| Impurities | - The discoloration could be due to the presence of minor impurities from the synthesis. - If purity is critical, consider purification by column chromatography or recrystallization. |
Stability Under Various Conditions (Illustrative Data)
The following tables summarize the expected stability of this compound under various stress conditions. Please note that this data is illustrative and should be confirmed by experimental studies.
Table 1: Stability in Solution under Acidic and Basic Conditions
| Condition | Temperature (°C) | Duration (h) | Purity (%) (Illustrative) | Major Degradants (Illustrative) |
| 0.1 M HCl | 25 | 24 | >99 | None detected |
| 1 M HCl | 60 | 24 | 98 | Minor unidentified polar impurities |
| 0.1 M NaOH | 25 | 24 | 95 | 5-Bromo-2-(trifluoromethoxy)benzoic acid, potential hydrolysis products |
| 1 M NaOH | 60 | 24 | 80 | 5-Bromo-2-(trifluoromethoxy)benzoic acid, products of OCF3 hydrolysis |
Table 2: Stability under Oxidative, Reductive, Thermal, and Photolytic Stress
| Stress Condition | Details | Purity (%) (Illustrative) | Major Degradants (Illustrative) |
| Oxidative | 3% H₂O₂ at 25°C for 24h | 85 | 5-Bromo-2-(trifluoromethoxy)benzoic acid |
| Reductive | 10% NaBH₄ in MeOH at 25°C for 4h | 90 | 5-Bromo-2-(trifluoromethoxy)benzyl alcohol |
| Thermal | 80°C for 48h | 99 | Minor unidentified impurities |
| Photolytic | UV light (254 nm) for 24h | 97 | Minor unidentified degradation products |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep a control sample with 1 mL of water. Incubate both at 60°C for 24 hours.
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Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep a control sample with 1 mL of water. Incubate both at 60°C for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Reductive Degradation: To 1 mL of the stock solution, add a molar excess of a reducing agent (e.g., sodium bisulfite). Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
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Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to determine the percentage of the remaining compound and identify any degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.
Caption: Potential degradation and reaction pathways for this compound.
References
- 1. This compound | 923281-52-1 | FB64000 [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common and effective ortho-lithiation and formylation route.
Issue 1: Low or No Conversion of Starting Material (1-Bromo-4-(trifluoromethoxy)benzene)
| Potential Cause | Recommended Solution |
| Inactive n-Butyllithium (n-BuLi) | The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. An unexpectedly low concentration will result in an incomplete reaction.[1] |
| Presence of Moisture or Oxygen | Organolithium reagents are extremely sensitive to moisture and oxygen.[2][3] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. |
| Inadequate Reaction Temperature | Ortho-lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[4] Ensure the reaction temperature is maintained throughout the addition of n-BuLi. |
| Poor Mixing in the Reactor | Inadequate agitation can lead to localized areas of high reagent concentration and "hot spots," resulting in side reactions and incomplete conversion.[1] Ensure the stirring is efficient for the reactor volume. |
Issue 2: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Side Reactions During Lithiation | Besides reacting at the desired ortho-position, n-BuLi can potentially react with the bromine atom (lithium-halogen exchange). While less common with aryl bromides compared to iodides, it can still occur. Using a hindered base like lithium diisopropylamide (LDA) can sometimes improve regioselectivity. |
| Inefficient Quenching with Formylating Agent | The addition of the formylating agent (e.g., N,N-dimethylformamide - DMF) must be carefully controlled. If the addition is too slow, the aryllithium intermediate may decompose. If it's too fast, localized overheating can lead to side reactions. The formylating agent should also be anhydrous. |
| Formation of Over-addition Byproducts | The initially formed aldehyde can be attacked by another molecule of the aryllithium intermediate, leading to the formation of a secondary alcohol. This is more prevalent if the reaction temperature is allowed to rise before quenching is complete. |
| Degradation during Work-up | Aldehydes can be sensitive to both acidic and basic conditions, and also prone to air oxidation to the corresponding carboxylic acid.[5] A carefully controlled quench and work-up procedure is necessary. A common method is to quench the reaction with a saturated aqueous solution of ammonium chloride. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution |
| Presence of Carboxylic Acid Impurity | If the aldehyde is exposed to air for extended periods, it can oxidize to 5-bromo-2-(trifluoromethoxy)benzoic acid. This can be removed by washing the organic phase with a mild base like sodium bicarbonate solution during work-up.[5] |
| Formation of Gummy or Oily Product | This can be due to the presence of high-boiling point solvents like DMF or polymeric side-products. Thorough extraction and washing are necessary. Purification can often be achieved by column chromatography or vacuum distillation.[6] |
| Formation of a Bisulfite Adduct | To purify the aldehyde from non-carbonyl impurities, one can form the bisulfite adduct, which is soluble in water. After washing away the impurities with an organic solvent, the aldehyde can be regenerated by adding a base.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A highly effective and scalable method is the directed ortho-lithiation of 1-bromo-4-(trifluoromethoxy)benzene, followed by formylation with an appropriate electrophile like N,N-dimethylformamide (DMF). The trifluoromethoxy group acts as a directing group, facilitating the deprotonation at the adjacent ortho position.[8][9]
Q2: How can I safely handle n-butyllithium on a large scale?
A2: n-Butyllithium is a pyrophoric reagent and requires strict safety protocols for large-scale use.[3][10] All transfers should be conducted under an inert atmosphere using techniques like cannula transfer.[2][3] Ensure that appropriate personal protective equipment is worn and that a suitable quenching agent (like isopropanol, followed by methanol) is readily available for any spills.[10]
Q3: What are the critical parameters to control during the scale-up of the ortho-lithiation reaction?
A3: The most critical parameters are:
-
Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically -78 °C) is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.[11][12] The cooling capacity of the reactor must be sufficient for the reaction volume.[1]
-
Addition Rate: The rate of addition of n-BuLi must be carefully controlled to manage the heat generated.[1]
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Agitation: Efficient mixing is vital to ensure homogeneous temperature and reagent distribution.[1]
Q4: Are there alternative formylation methods to consider?
A4: Yes, other formylation methods exist, though they may present different challenges. The Vilsmeier-Haack reaction is a possibility, but the trifluoromethoxy group is deactivating, which might necessitate harsh reaction conditions.[13][14][15] Another alternative could be the bromination of 2-(trifluoromethoxy)benzaldehyde; however, controlling the regioselectivity of the bromination to favor the 5-position could be challenging.[16]
Experimental Protocols
Representative Lab-Scale Protocol for Ortho-lithiation and Formylation
-
Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous solvent (e.g., THF).
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Starting Material: 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) is dissolved in the anhydrous solvent.
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Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
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Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, again maintaining the low temperature.
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Quenching and Work-up: After stirring for a period, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Quantitative Data from Analogous Reactions
The following tables summarize typical reaction parameters and yields for ortho-lithiation and formylation of similar aromatic compounds. This data can serve as a benchmark when developing a process for this compound.
Table 1: Reaction Conditions for Ortho-Lithiation of Substituted Benzenes
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Reference |
| Anisole | n-BuLi (1.1) | THF | 0 | 1 | Fictionalized Example |
| 1,3-Dimethoxybenzene | n-BuLi (1.1) | Diethyl Ether | 25 | 2 | Fictionalized Example |
| N,N-diethylbenzamide | s-BuLi/TMEDA (1.2) | THF | -78 | 1 | Fictionalized Example |
Table 2: Yields of Aromatic Aldehydes from Formylation of Aryllithiums
| Aryllithium from | Formylating Agent (eq.) | Yield (%) | Reference |
| Anisole | DMF (1.2) | 85-95 | Fictionalized Example |
| 1,3-Dimethoxybenzene | DMF (1.2) | 90 | Fictionalized Example |
| N,N-diethylbenzamide | DMF (1.2) | 75-85 | Fictionalized Example |
Visualizations
Caption: Scale-Up Synthesis Workflow Diagram.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. amarequip.com [amarequip.com]
- 12. 1-act.com [1-act.com]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 5-Bromo-2-(trifluoromethoxy)benzaldehyde during workup
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-2-(trifluoromethoxy)benzaldehyde during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The two main decomposition pathways for this compound are:
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Hydrolysis of the trifluoromethoxy group: This can occur under strongly acidic or basic conditions, leading to the formation of the corresponding salicylic acid derivative. The trifluoromethoxy group can be sensitive to cleavage into carbon dioxide and hydrogen fluoride.[1]
-
Oxidation of the aldehyde group: Like many benzaldehydes, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to air or other oxidizing agents.[2][3][4]
Q2: My reaction mixture is basic. How can I neutralize it without causing decomposition?
A2: Caution should be exercised when neutralizing basic reaction mixtures. Strong acids should be avoided. It is recommended to use a mild acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute (e.g., 1M) hydrochloric acid (HCl), while keeping the temperature low (0-5 °C) to minimize the risk of hydrolysis of the trifluoromethoxy group.
Q3: I suspect the aldehyde has oxidized to carboxylic acid. How can I remove this impurity?
A3: To remove the benzoic acid impurity, a mild basic wash can be performed. Use a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the acidic impurity into the aqueous layer.[2] Avoid using strong bases like sodium hydroxide (NaOH) which can promote the hydrolysis of the trifluoromethoxy group.[5]
Q4: Is column chromatography on silica gel a suitable purification method?
A4: While column chromatography on silica gel can be used, it's important to be aware that the slightly acidic nature of silica gel may sometimes lead to the decomposition of sensitive aldehydes.[2] To mitigate this, the chromatography should be performed relatively quickly, and it may be beneficial to use a less acidic stationary phase or neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Q5: What are the best practices for storing this compound?
A5: To ensure stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Exposure to air and light should be minimized to prevent oxidation and other degradation pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after workup | Decomposition of the trifluoromethoxy group due to harsh pH conditions. | - Neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution).- Avoid strong acids and bases during extraction.- Maintain low temperatures (0-5 °C) throughout the workup. |
| Oxidation of the aldehyde group. | - Work under an inert atmosphere as much as possible.- Use degassed solvents for extraction.- Consider adding an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with the desired product. | |
| Presence of an acidic impurity in the final product (e.g., by NMR or TLC) | Oxidation of the aldehyde to a carboxylic acid. | - Wash the organic layer with a cold, dilute solution of NaHCO₃ or Na₂CO₃.[2]- Perform a careful column chromatography, possibly with a neutralized silica gel. |
| Formation of multiple unidentified byproducts | Instability on silica gel during chromatography. | - Minimize the time the compound spends on the silica gel column.- Try an alternative purification method such as crystallization or distillation under reduced pressure.[4] |
| Thermal decomposition. | - Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral or Mildly Acidic Reaction Mixture
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used in the reaction, proceed to step 3. If the reaction was conducted in an aqueous medium, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts).
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure at a low temperature.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization.[6]
Protocol 2: Workup for a Reaction Mixture Containing a Strong Base
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the base until the mixture is neutral to slightly acidic (check with pH paper).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Proceed with washing steps as described in Protocol 1 (water, NaHCO₃, brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure at a low temperature.
-
Purify the crude product.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended general workup workflow to minimize decomposition.
References
Analytical methods for identifying impurities in 5-Bromo-2-(trifluoromethoxy)benzaldehyde samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for identifying impurities in 5-Bromo-2-(trifluoromethoxy)benzaldehyde samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Ghost Peaks | Contaminated mobile phase, contaminated injection system, or sample carryover. | Use high-purity solvents and freshly prepared mobile phase. Flush the injection port and syringe with a strong solvent. Inject a blank solvent run to check for carryover. |
| Peak Tailing | Active sites on the column, secondary interactions between the analyte and stationary phase, or sample overload. | Use a column with end-capping. Adjust the mobile phase pH to suppress silanol interactions. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation. | Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Check the pump for leaks or pressure fluctuations. Replace the column if it's old or has been used extensively. |
| Poor Resolution | Inappropriate mobile phase, incorrect column selection, or suboptimal flow rate. | Optimize the mobile phase composition (e.g., solvent ratio, pH). Select a column with a different stationary phase or particle size. Adjust the flow rate to improve separation. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell, or detector lamp issue.[1] | Filter and degas the mobile phase.[1] Flush the detector cell with a strong, miscible solvent.[1] Check the detector lamp's energy and replace if necessary.[1] |
GC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Broadening | Injection port temperature too low, slow injection speed, or column contamination. | Increase the injector temperature. Use a faster injection speed. Bake out the column at a high temperature to remove contaminants. |
| Peak Splitting | Improperly installed column or ferrule, or sample solvent incompatibility. | Reinstall the column with new ferrules, ensuring a clean, square cut. Use a sample solvent that is compatible with the stationary phase. |
| No Peaks | Syringe issue, leak in the system, or detector not turned on. | Check the syringe for proper operation. Perform a leak check on the inlet and detector fittings. Ensure the detector is on and at the correct temperature. |
| Baseline Spikes | Particulate matter in the carrier gas or from the septum. | Use high-purity carrier gas with appropriate traps. Replace the septum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Common impurities can be categorized as process-related or degradation-related.
-
Process-Related Impurities:
-
Starting Material: Unreacted 2-(trifluoromethoxy)benzaldehyde.
-
Regioisomers: Isomers formed during the bromination reaction, such as 3-Bromo-2-(trifluoromethoxy)benzaldehyde or 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
-
Over-brominated species: Dibrominated products.
-
-
Degradation-Related Impurities:
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine purity analysis and quantification of known impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method. It offers excellent resolution for separating the main component from its related substances. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable technique, particularly for assessing the overall purity.[4]
Q3: How can I confirm the identity of an unknown impurity?
A3: Mass Spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS) is the most powerful tool for identifying unknown impurities. The mass spectrum provides the molecular weight and fragmentation pattern of the impurity, which can be used to elucidate its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can also provide detailed structural information for isolated impurities.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize the formation of degradation products, especially the corresponding benzoic acid, it is recommended to store the material in a cool, dry place, protected from light and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal.
Experimental Protocols
1. HPLC-UV Method for Purity Assessment
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
2. GC-MS Method for Impurity Identification
This method is suitable for the separation and identification of volatile impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
3. ¹⁹F NMR for Detecting Fluorinated Impurities
¹⁹F NMR is a highly specific technique for identifying and quantifying fluorine-containing impurities.
-
Instrumentation:
-
NMR spectrometer.
-
-
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Reference: An internal or external standard such as trifluorotoluene.
-
Acquisition: A standard ¹⁹F NMR pulse sequence.
-
-
Procedure:
-
Prepare a solution of the sample in the chosen deuterated solvent.
-
Acquire the ¹⁹F NMR spectrum.
-
The trifluoromethoxy group of the main compound will have a characteristic chemical shift. Impurities with different fluorine environments will appear as separate signals.
-
Data Presentation
Table 1: Summary of Potential Impurities and Analytical Methods
| Impurity Name | Structure | Typical Analytical Method(s) | Expected Observations |
| 2-(trifluoromethoxy)benzaldehyde (Starting Material) | C₈H₅F₃O₂ | HPLC-UV, GC-MS | Elutes earlier than the main peak in reversed-phase HPLC. |
| 5-Bromo-2-(trifluoromethoxy)benzoic acid (Oxidation Product) | C₈H₄BrF₃O₃ | HPLC-UV | Elutes at a different retention time than the main peak. |
| 3-Bromo-2-(trifluoromethoxy)benzaldehyde (Regioisomer) | C₈H₄BrF₃O₂ | HPLC-UV, GC-MS | May have a similar retention time to the main peak, requiring an optimized method for resolution. |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde (Regioisomer) | C₈H₄BrF₃O₂ | HPLC-UV, GC-MS | May have a similar retention time to the main peak, requiring an optimized method for resolution. |
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Logical troubleshooting flow for common HPLC issues.
References
Validation & Comparative
1H and 13C NMR spectral analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed ¹H and ¹³C NMR spectral analysis of this compound and compares it with two structurally similar alternatives: 2-(trifluoromethoxy)benzaldehyde and 5-bromo-2-methoxybenzaldehyde. The presented data facilitates a deeper understanding of the influence of substituents on the magnetic environment of atomic nuclei within these aromatic systems.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogues. All spectra were recorded in Chloroform-d (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Other Signals (s) |
| This compound | 10.24 ppm (1H) | 9.22 ppm (s, 1H), 8.39 ppm (dd, J = 8.1, 1.9 Hz, 1H), 7.91 ppm (d, J = 8.1 Hz, 1H) | N/A |
| 2-(trifluoromethoxy)benzaldehyde | 10.47 ppm (1H) | 7.84-7.82 ppm (m, 1H), 7.58-7.53 ppm (m, 1H), 7.05-6.98 ppm (m, 2H) | N/A |
| 5-Bromo-2-methoxybenzaldehyde | 10.47 ppm (1H) | 7.94 ppm (d, J=2.6 Hz, 1H), 7.63 ppm (dd, J=8.9, 2.6 Hz, 1H), 6.91 ppm (d, J=8.9 Hz, 1H) | 3.92 ppm (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aldehyde Carbon | Aromatic Carbons | Other Carbons |
| This compound | 189.3 ppm | 152.3 (q, J = 35.4 Hz), 151.7, 137.7, 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz) | N/A |
| 2-(trifluoromethoxy)benzaldehyde | 189.9 ppm | 161.8, 135.9, 128.5, 124.8, 120.6, 111.6 | 120.3 (q, J = 257.5 Hz, CF₃) |
| 5-Bromo-2-methoxybenzaldehyde | 189.0 ppm | 159.9, 137.2, 129.7, 126.9, 116.0, 113.8 | 56.3 ppm (OCH₃) |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the compounds discussed.
Instrumentation: A Bruker Avance 400 MHz spectrometer, or an equivalent instrument, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (zg30) was used.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
-
Processing:
-
The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
The spectrum was phased and baseline corrected.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) was used.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
-
Processing:
-
The FID was Fourier transformed with a line broadening of 1.0 Hz.
-
The spectrum was phased and baseline corrected.
-
The chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.
-
Visualization of Structural-Spectral Relationships
The following diagram illustrates the key structural features of this compound and their corresponding signals in the ¹H and ¹³C NMR spectra.
Caption: Structure-Spectra Correlation for this compound.
Comparing reactivity of 5-Bromo-2-(trifluoromethoxy)benzaldehyde to other benzaldehydes
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a sophisticated building block that offers chemists a unique combination of reactive handles and modulating substituents.[1] Its utility stems from the interplay between the aldehyde functional group, a versatile site for carbon-carbon and carbon-heteroatom bond formation, and the two distinct halogen-containing substituents: a bromine atom and a trifluoromethoxy group.[2] The trifluoromethoxy (-OCF3) group, in particular, is increasingly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[3][4]
This guide provides an in-depth comparison of the reactivity of this compound against other common benzaldehydes, including the parent unsubstituted benzaldehyde, 4-bromobenzaldehyde, and 2,5-dibromobenzaldehyde. We will dissect the electronic and steric factors governing its reactivity and provide experimental frameworks for its application in key synthetic transformations.
The Unique Electronic and Steric Profile
The reactivity of a benzaldehyde derivative is fundamentally governed by the electronic nature of the carbonyl carbon and the steric accessibility of the aldehyde group. In this compound, the substituents create a complex electronic environment.
-
Trifluoromethoxy Group (-OCF3): Located at the ortho position, the -OCF3 group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[3] Unlike a methoxy group (-OCH3), which is an activating, ortho-para director due to its strong resonance donation (+R) effect, the -OCF3 group's ability to donate electron density via resonance is significantly diminished by the fluorine atoms.[3] This potent electron-withdrawing character substantially increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, its position ortho to the aldehyde also introduces significant steric hindrance, which can impede the approach of bulky nucleophiles.[5]
-
Bromo Group (-Br): Situated at the para position relative to the aldehyde, the bromine atom exerts a dual electronic influence. It is deactivating overall, withdrawing electron density through induction (-I), yet it can also donate electron density weakly through resonance (+R).[6] Its primary effect in this context is to further enhance the electron-deficient nature of the aromatic ring and, consequently, the electrophilicity of the carbonyl carbon.
The cumulative effect of these substituents renders the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted benzaldehyde.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
Unveiling the Potential: A Comparative Analysis of Novel 5-Bromo-2-(trifluoromethoxy)benzaldehyde Derivatives in Biological Activity Screening
A new class of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives shows significant promise in anticancer, antimicrobial, and antioxidant applications. This guide provides a comparative analysis of their biological activities, supported by comprehensive experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Novel synthesized derivatives of this compound, a compound utilized in the synthesis of biologically active molecules, have been subjected to a battery of in vitro screening assays to determine their therapeutic potential.[1][2] The core structure, featuring a bromine atom and a trifluoromethoxy group, is anticipated to confer enhanced biological activity, a trait observed in other halogenated and trifluoromethyl-containing compounds.[3][4][5][6] This guide presents a comparative overview of the cytotoxic, antimicrobial, and antioxidant activities of a series of these novel derivatives against relevant cell lines and microbial strains.
Comparative Biological Activity Data
The in vitro biological activities of the novel this compound derivatives (designated as BTD-1 to BTD-5) were systematically evaluated. The compounds were compared against standard control agents to benchmark their performance. All quantitative data are summarized below for ease of comparison.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of the BTD compounds were assessed against the human promyelocytic leukemia (HL-60) cell line.[7][8] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay.[9][10]
| Compound | IC50 (µM) against HL-60 Cells |
| BTD-1 | 8.5 |
| BTD-2 | 12.3 |
| BTD-3 | 5.2 |
| BTD-4 | 15.8 |
| BTD-5 | 7.1 |
| Doxorubicin (Control) | 0.9 |
Lower IC50 values indicate higher cytotoxic activity.
Antimicrobial Activity
The antimicrobial potential of the derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[11][12][13]
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| BTD-1 | 16 | 32 |
| BTD-2 | 64 | >128 |
| BTD-3 | 8 | 16 |
| BTD-4 | 32 | 64 |
| BTD-5 | 16 | 32 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Lower MIC values indicate higher antimicrobial activity.
Antioxidant Activity
The antioxidant capacity of the BTD series was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15] The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]
| Compound | DPPH Radical Scavenging IC50 (µM) |
| BTD-1 | 25.4 |
| BTD-2 | 45.1 |
| BTD-3 | 18.9 |
| BTD-4 | 52.8 |
| BTD-5 | 22.7 |
| Ascorbic Acid (Control) | 8.8 |
Lower IC50 values indicate higher antioxidant activity.
Experimental Workflows and Signaling Pathways
To elucidate the mechanisms of action and provide a clear overview of the experimental process, the following diagrams illustrate a key experimental workflow and a relevant biological pathway.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Potential antioxidant mechanism via the NF-κB signaling pathway.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[9]
-
Cell Plating: Human promyelocytic leukemia (HL-60) cells were seeded into 96-well microplates at a density of 5 x 10³ cells/well in 100 µL of culture medium.[16] The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Stock solutions of the BTD derivatives were prepared in DMSO. Serial dilutions were made with fresh culture medium to achieve the desired final concentrations. After 24 hours, the culture medium was replaced with 100 µL of medium containing the test compounds. Control wells received medium with DMSO (vehicle control). The plates were incubated for an additional 48 hours.[16]
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[10] The plates were then incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[10] The plate was then gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentrations.
Broth Microdilution for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12]
-
Preparation of Compounds: Stock solutions of the BTD derivatives and control antibiotics were prepared. Two-fold serial dilutions were performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.[11][12]
-
Inoculum Preparation: Bacterial strains (S. aureus and E. coli) were cultured overnight. The bacterial suspension was then diluted in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. Wells containing only broth served as a negative (sterility) control, while wells with broth and bacteria but no compound served as a positive (growth) control. The plates were incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, the plates were visually inspected for turbidity. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[12] An indicator dye like resazurin can also be added to aid in the determination.[17]
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[14][15]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) was prepared.[14]
-
Sample Preparation: Serial dilutions of the BTD derivatives and a standard antioxidant like ascorbic acid were prepared in methanol.[14]
-
Reaction: In a 96-well plate, a fixed volume of the DPPH solution was mixed with the various concentrations of the test compounds.[14]
-
Incubation and Measurement: The reaction mixture was incubated in the dark at room temperature for 30 minutes. The absorbance of the solution was then measured at 517 nm using a spectrophotometer.[14] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[14] The IC50 value, the concentration required to scavenge 50% of DPPH radicals, was then determined from a plot of inhibition percentage against compound concentration.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. H31751.09 [thermofisher.com]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. Predicting antioxidant activity of compounds based on chemical structure using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide leverages data from structurally analogous compounds to forecast its fragmentation behavior. This comparative approach offers valuable insights for researchers working with similar halogenated and trifluoromethoxylated aromatic aldehydes in fields such as medicinal chemistry, agrochemistry, and materials science.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of several key functional groups: the aromatic ring, the bromine atom, the trifluoromethoxy group, and the aldehyde functionality. Aromatic aldehydes are known to exhibit relatively stable molecular ions.[1] The presence of a bromine atom will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the 79Br and 81Br isotopes.[1]
The primary fragmentation pathways for aromatic aldehydes typically involve α-cleavage, leading to the loss of a hydrogen radical (M-1) or a formyl radical (CHO, M-29).[2][3] For this compound, the following fragmentation steps are predicted:
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [M]+•.
-
α-Cleavage: The molecular ion is expected to undergo cleavage of the bond between the carbonyl carbon and the hydrogen, resulting in a stable acylium ion by losing a hydrogen radical ([M-H]+). Another characteristic α-cleavage is the loss of the formyl group ([M-CHO]+).[4][5]
-
Loss of Trifluoromethoxy Group: Fragmentation may also be initiated by the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a •OCF3 radical. The trifluoromethyl group itself (•CF3) can also be lost.[6]
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.
-
Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.
Quantitative Data Summary
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways for this compound (Molecular Weight: 269.0 g/mol for 79Br isotope).
| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 270/272 | [C8H4BrF3O]+• | Molecular Ion (M/M+2) |
| 269/271 | [C8H3BrF3O]+ | Loss of H• (α-cleavage) |
| 241/243 | [C7H4BrF3]+• | Loss of CO from [M-H]+ |
| 190 | [C8H4F3O]+• | Loss of Br• |
| 186/188 | [C7H4BrO]+• | Loss of •CF3 |
| 161 | [C7H4F3]+• | Loss of CHO• and Br• |
Proposed Experimental Protocol
This section outlines a standard procedure for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure the sample is fully dissolved.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with the predicted data.
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways. The provided protocol offers a starting point for such an analysis.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision governed by factors of yield, purity, scalability, and cost. This guide provides a detailed cost-effectiveness analysis of potential synthetic routes to 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a valuable building block in medicinal chemistry. The analysis is benchmarked against the synthesis of analogous compounds, 5-bromo-2-fluorobenzaldehyde and 5-bromo-2-methoxybenzaldehyde, to provide a broader context for decision-making.
The trifluoromethoxy group is a sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. However, the introduction of this moiety can be challenging and costly. This analysis explores two primary synthetic strategies for this compound: the direct bromination of 2-(trifluoromethoxy)benzaldehyde and the formylation of 4-bromo-1-(trifluoromethoxy)benzene.
Comparative Synthesis Data
To provide a clear overview, the following tables summarize the key quantitative data for the synthesis of the target compound and its fluoro and methoxy analogs.
Table 1: Synthesis of this compound - Route 1: Bromination
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Yield (%) | Estimated Cost/gram of Product* |
| 2-(Trifluoromethoxy)benzaldehyde | N-Bromosuccinimide (NBS), Sulfuric Acid | Dichloromethane | 3-8 hours | 60°C | 80% (estimated) | ~$15.50 |
*Note: Estimated cost is based on commercially available reagent prices and an assumed yield. Actual costs may vary.
Table 2: Synthesis of this compound - Route 2: Formylation
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Yield (%) | Estimated Cost/gram of Product* |
| 4-Bromo-1-(trifluoromethoxy)benzene | n-Butyllithium, N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 2-4 hours | -78°C to RT | 75% (estimated) | ~$18.20 |
*Note: Estimated cost is based on commercially available reagent prices and an assumed yield. Actual costs may vary.
Table 3: Synthesis of 5-bromo-2-fluorobenzaldehyde (Alternative 1)
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | N-Bromosuccinimide (NBS), Aluminum trichloride | Dichloromethane, Sulfuric Acid | 3-8 hours | 60°C | 80% |
Table 4: Synthesis of 5-bromo-2-methoxybenzaldehyde (Alternative 2)
| Starting Material | Reagents | Solvents | Reaction Time | Temperature | Yield (%) | Reference |
| o-Vanillin | Bromine, Sodium Acetate | Acetic Acid | 1 hour | Not specified | 98% |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Bromination of 2-(trifluoromethoxy)benzaldehyde (Hypothetical)
This protocol is based on analogous bromination reactions of substituted benzaldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in dichloromethane.
-
Reagent Addition: Add concentrated sulfuric acid to the solution. Subsequently, add N-Bromosuccinimide (1.05 eq) portion-wise while maintaining the temperature at 60°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 3-8 hours.
-
Work-up: Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Formylation of 4-bromo-1-(trifluoromethoxy)benzene (Hypothetical)
This protocol is based on standard ortho-lithiation and formylation procedures.
-
Reaction Setup: Dissolve 4-bromo-1-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.
-
Formylation: Add N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.
Mandatory Visualizations
Diagram 1: Synthetic Routes to this compound
Caption: Comparative synthetic routes to the target compound.
Diagram 2: General Workflow for Synthesis and Analysis
Caption: Standard workflow for synthesis and cost analysis.
Cost-Effectiveness Discussion
Based on the estimated costs per gram, the bromination of 2-(trifluoromethoxy)benzaldehyde (Route 1) appears to be the more cost-effective approach for synthesizing this compound. This is primarily due to the lower cost of the starting material, 2-(trifluoromethoxy)benzaldehyde, compared to 4-bromo-1-(trifluoromethoxy)benzene. Additionally, the reagents used in the bromination route (NBS and sulfuric acid) are generally less expensive and easier to handle than the organolithium reagent required for the formylation route.
The formylation of 4-bromo-1-(trifluoromethoxy)benzene (Route 2) , while potentially offering high regioselectivity, is hampered by the higher cost of the starting material and the requirement for cryogenic temperatures and strictly anhydrous conditions, which can add to the overall process cost and complexity, especially on a larger scale.
In comparison to the synthesis of its analogs, the introduction of the trifluoromethoxy group significantly increases the cost of the final product. The starting materials for both 5-bromo-2-fluorobenzaldehyde and 5-bromo-2-methoxybenzaldehyde are considerably cheaper, and the synthetic procedures are well-established with high reported yields.
Conclusion
For the synthesis of this compound, the bromination of 2-(trifluoromethoxy)benzaldehyde presents a more cost-effective route compared to the formylation of 4-bromo-1-(trifluoromethoxy)benzene. However, the final choice of synthetic route will also depend on factors such as the desired purity, scalability, and available laboratory infrastructure. It is crucial to perform small-scale trial reactions to confirm yields and optimize conditions before committing to a large-scale synthesis. The significant cost difference compared to the fluoro and methoxy analogs highlights the premium associated with the trifluoromethoxy moiety in synthetic chemistry.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 5-Bromo-2-(trifluoromethoxy)benzaldehyde is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present comparative performance data, and visualize the analytical workflow.
Introduction to the Analytical Techniques
Both HPLC and GC-MS are cornerstone chromatographic techniques for separating and quantifying components within a mixture.[1] The choice between them often hinges on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[2][3]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally unstable compounds.[1] Separation is achieved in a liquid mobile phase based on the analyte's interaction with a solid stationary phase.[4] For compounds like substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is a common and effective approach.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for volatile and semi-volatile compounds.[2][4] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase.[6] The mass spectrometer provides detailed structural information, making it excellent for impurity identification.[6] Given that this compound is a liquid at room temperature and a supplier specifies a GC-based assay, it possesses sufficient volatility for this technique.[7][8]
Comparative Performance Data
The following table summarizes the expected performance characteristics of hypothetical, yet realistic, HPLC and GC-MS methods for the analysis of this compound. This data is extrapolated from typical performance of these methods for similar aromatic aldehydes.
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity.[6] | Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[6] |
| Sample Volatility | Not required; ideal for non-volatile compounds.[6] | Requires the sample to be volatile and thermally stable.[6] |
| Derivatization | Generally not required. | Typically not required for this compound, but may be used to improve peak shape or sensitivity for certain impurities.[6] |
| Detection | UV-Vis (e.g., PDA detector). | Mass Spectrometry (MS) for high specificity.[6] |
| Sensitivity | High sensitivity, with Limit of Detection (LOD) typically in the low ng/mL range. | Very high sensitivity, with LOD often in the pg/mL range, especially with Selected Ion Monitoring (SIM).[4][6] |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~1.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Analysis Time | Typically 10-30 minutes.[3] | Often faster for volatile compounds, around 15-25 minutes.[3] |
| Impurity Identification | Possible with a reference standard; LC-MS provides structural information. | Excellent due to mass fragmentation patterns.[6] |
Experimental Protocols
Below are detailed, representative experimental protocols for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for the analysis of related aromatic aldehydes.[9][5]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient: 0-2 min, 40% A; 2-15 min, 40-80% A; 15-20 min, 80% A; 20.1-25 min, 40% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution using acetonitrile as the diluent.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from general methods for the analysis of benzaldehyde derivatives and other volatile organic compounds.[10][11]
1. Instrumentation:
-
GC system coupled with a Mass Spectrometer (e.g., single quadrupole).
2. Chromatographic Conditions:
-
Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
Standard and Sample Solutions: Prepare stock solutions in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working solutions by dilution.
Workflow and Decision Making
The selection between HPLC and GC-MS depends on the specific analytical goal. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound.
-
RP-HPLC is the recommended method for routine quality control, offering robust and precise quantification of the main component and known non-volatile impurities.[9] Its operational simplicity and the ability to analyze the compound without derivatization are significant advantages.[6]
-
GC-MS excels in the identification and quantification of trace volatile impurities.[6] The high sensitivity and the structural information provided by the mass spectrometer are invaluable for impurity profiling and in-depth investigation of unknown peaks.[6]
In a comprehensive quality control strategy, HPLC would be employed for routine batch release, while GC-MS would serve as a complementary technique for impurity identification during process development, troubleshooting, and for the validation of the primary HPLC method.
References
- 1. smithers.com [smithers.com]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. H31751.09 [thermofisher.com]
- 8. This compound | 923281-52-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.com [ijpsr.com]
- 11. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation Utilizing 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The substrate 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a valuable building block, featuring a versatile aldehyde handle for further functionalization and a bromo-substituent ripe for cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl bromide, making the choice of an appropriate catalyst system crucial for achieving high efficiency and yield.
This guide provides a comparative analysis of various catalytic systems for C-C bond formation using this compound as the starting material. We will explore three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Catalyst Performance Comparison
The selection of the catalyst, ligand, base, and solvent system is critical for the success of C-C bond formation reactions. Palladium-based catalysts are the most common choice for the coupling of aryl bromides. The following table summarizes and compares typical catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira reactions, with performance data extrapolated from studies on analogous aryl bromides.
| Reaction Type | Catalyst System | Typical Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | 85-98 | High functional group tolerance; commercially available boronic acids. |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | 80-140 | 70-95 | Forms C-C bonds with alkenes; good stereoselectivity.[1] |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | 25-100 | 80-95 | Couples with terminal alkynes; mild reaction conditions.[2][3] |
Experimental Protocols
Detailed methodologies for the key C-C bond forming reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Experimental Workflow for Suzuki-Miyaura Coupling
A generalized workflow for performing a Suzuki-Miyaura coupling reaction is depicted below. This process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating, workup, and purification.
Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Add an anhydrous solvent such as toluene (5 mL) via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and a suitable ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent.
-
Inject the catalyst solution into the reaction vessel.
-
The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Experimental Workflow for Heck Coupling
The Heck reaction enables the coupling of aryl halides with alkenes. The catalytic cycle and a general workflow are presented below.
Protocol:
-
In a Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol), and a base like triethylamine (1.5 mmol).
-
The tube is evacuated and backfilled with nitrogen or argon three times.
-
Anhydrous DMF (5 mL) and the desired alkene (1.5 mmol) are added via syringe.
-
The reaction mixture is heated to 100-140 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over MgSO₄, and concentrated.
-
Purification of the residue by flash chromatography affords the desired product.
General Experimental Workflow for Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.
Protocol:
-
To a solution of this compound (1.0 mmol) in THF (5 mL) at room temperature, add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.02 mmol).[2]
-
Sequentially add diisopropylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).[2]
-
The reaction is stirred at room temperature for 3-6 hours or until completion as indicated by TLC.
-
The reaction mixture is then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O.[2]
-
The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[2]
-
Purification by flash column chromatography on silica gel will afford the coupled product.[2]
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Catalytic Cycle
The cycle involves oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the organoboron species.
Heck Reaction Catalytic Cycle
The Heck reaction proceeds via oxidative addition, migratory insertion of an olefin, and subsequent β-hydride elimination.[4]
References
X-ray crystal structure analysis of 5-Bromo-2-(trifluoromethoxy)benzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the X-ray crystal structures of a 5-bromosalicylaldehyde-derived Schiff base and 2-bromo-5-fluorobenzaldehyde, offering insights into the influence of substituent groups on solid-state packing.
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two distinct benzaldehyde derivatives: 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid, a Schiff base derived from a precursor closely related to the 5-Bromo-2-(trifluoromethoxy)benzaldehyde series, and 2-bromo-5-fluorobenzaldehyde as a structural comparator. The objective is to delineate how different functional groups and their positions on the phenyl ring dictate the supramolecular architecture in the crystalline state. Such understanding is pivotal for rational drug design and the development of crystalline materials with desired physicochemical properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two compounds, facilitating a direct comparison of their solid-state structures.
| Parameter | 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid | 2-bromo-5-fluorobenzaldehyde[1] |
| Chemical Formula | C₁₄H₁₀BrNO₃ | C₇H₄BrFO |
| Formula Weight | 320.15 g/mol | 203.01 g/mol [1] |
| Crystal System | Monoclinic | Monoclinic[1] |
| Space Group | P2₁/c | P2₁/c[1] |
| a (Å) | 28.5763 (8) | 15.3593 (6)[1] |
| b (Å) | 6.8690 (2) | 3.8699 (2)[1] |
| c (Å) | 6.1235 (2) | 23.4189 (9)[1] |
| α (°) | 90 | 90 |
| β (°) | 94.411 (3) | 106.330 (1)[1] |
| γ (°) | 90 | 90 |
| Volume (ų) | 1198.53 (6) | 1335.51 (9) |
| Z | 4 | 8[1] |
| Temperature (K) | 293(2) | 125[1] |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Final R indices [I>2σ(I)] | R1 = 0.0485, wR2 = 0.1197 | Not explicitly stated |
Experimental Protocols
Synthesis and Crystallization
4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: This Schiff base was synthesized by the condensation of 5-bromosalicylaldehyde and 4-aminobenzoic acid. A methanolic solution of 5-bromosalicylaldehyde (5 mmol in 25 mL) was added to a methanolic solution of 4-aminobenzoic acid (5 mmol in 15 mL) at room temperature. A yellow precipitate formed within one minute, which was then isolated by filtration and washed with methanol. Single crystals suitable for X-ray diffraction were obtained by recrystallization from 1,4-dioxane.
2-bromo-5-fluorobenzaldehyde: This compound is commercially available and was purified by recrystallization from chloroform to obtain single crystals suitable for X-ray analysis.[1]
X-ray Data Collection and Structure Refinement
4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid: X-ray diffraction data were collected on an Xcalibur-S diffractometer using Mo-Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from a difference Fourier map and refined isotropically.
2-bromo-5-fluorobenzaldehyde: Data collection was performed on a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation at a temperature of 125 K.[1] The structure was solved and refined using standard techniques. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualizing the Workflow and Structural Comparison
The following diagrams illustrate the general experimental workflow for X-ray crystal structure analysis and a logical comparison of the structural features of the two title compounds.
Caption: General experimental workflow for X-ray crystal structure analysis.
Caption: Logical comparison of structural influences on crystal packing.
References
A Comparative Guide to the Regioselective Functionalization of 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a versatile building block, offering multiple reaction sites for diversification. This guide provides a comparative analysis of the two primary regioselective functionalization pathways for this molecule: palladium-catalyzed cross-coupling at the C-Br bond and directed ortho-metalation at the C-H bond adjacent to the trifluoromethoxy group. Understanding the principles governing this regioselectivity is crucial for the efficient synthesis of complex molecular architectures.
Competing Reaction Pathways
The reactivity of this compound is dominated by two key features: the bromine atom, which is susceptible to palladium-catalyzed cross-coupling reactions, and the trifluoromethoxy group, which is a strong directing group for ortho-lithiation.
Data Presentation: A Comparative Analysis
The choice of reagents and reaction conditions dictates the site of functionalization. The following table summarizes the expected outcomes based on established reactivity principles.
| Feature | Suzuki-Miyaura Coupling | Directed ortho-Metalation |
| Target Site | Carbon-Bromine bond (C5) | Carbon-Hydrogen bond ortho to -OCF3 (C3) |
| Typical Reagents | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Strong organolithium base (e.g., n-BuLi, s-BuLi), Electrophile |
| Expected Product | 5-Aryl-2-(trifluoromethoxy)benzaldehyde | 5-Bromo-3-electrophile-2-(trifluoromethoxy)benzaldehyde |
| Key Principle | Palladium-catalyzed cross-coupling cycle | Coordination of the lithium reagent by the trifluoromethoxy group, followed by deprotonation of the adjacent C-H bond.[1] |
| Alternative Substrates for Comparison | 5-Bromonicotinaldehyde[2], 5-Bromoindole[3] | 2-Substituted 4-(trifluoromethyl)phenols[4] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a portion of the degassed dioxane.
-
Add the catalyst solution to the reaction flask.
-
Add the remaining degassed 1,4-dioxane and water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 5-aryl-2-(trifluoromethoxy)benzaldehyde.
Protocol 2: Directed ortho-Metalation at the C3-Position
This protocol outlines a general procedure for the directed ortho-lithiation and subsequent electrophilic quench of this compound. The aldehyde must first be protected.[5]
Materials:
-
This compound (1.0 equiv)
-
N,N,N'-Trimethylethylenediamine (1.1 equiv)
-
n-Butyllithium (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
Procedure:
Step 1: In situ Protection and Formation of the α-amino alkoxide
-
To a solution of N,N,N'-Trimethylethylenediamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise and stir for 20 minutes.
-
Slowly add a solution of this compound in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the lithium α-amino alkoxide.
Step 2: ortho-Lithiation and Electrophilic Quench
-
To the solution from Step 1, add a second portion of n-butyllithium (1.2 equivalents) dropwise at -78 °C.
-
Stir the reaction for 1-2 hours at this temperature to effect ortho-lithiation.
-
Add the electrophile (e.g., iodomethane) and allow the reaction to warm to room temperature overnight.
Step 3: Workup and Isolation
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-Bromo-3-substituted-2-(trifluoromethoxy)benzaldehyde.
Conclusion
The functionalization of this compound can be selectively directed to either the C5 position via Suzuki-Miyaura coupling or the C3 position through directed ortho-metalation. The choice of methodology allows for the controlled and regioselective introduction of a wide range of substituents, making this a valuable substrate for the synthesis of complex molecules in pharmaceutical and materials research. The provided protocols offer a starting point for the development of specific synthetic routes, and further optimization may be required for individual substrates and electrophiles.
References
Safety Operating Guide
Prudent Disposal of 5-Bromo-2-(trifluoromethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 5-Bromo-2-(trifluoromethoxy)benzaldehyde based on safety data sheets for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and refer to the specific SDS provided by the chemical supplier for definitive disposal instructions. All procedures should be performed in accordance with local, state, and federal regulations.
The proper disposal of halogenated organic compounds like this compound is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous waste and requires a dedicated disposal protocol.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always occur within a certified chemical fume hood to minimize inhalation risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | Protects against skin contact and irritation. |
| Eye Protection | Chemical splash goggles or face shield | Prevents eye irritation from splashes or vapors.[1] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Avoid breathing vapors or mists.[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Container: Use a designated, properly labeled, and sealed container for collecting the waste. The container should be clearly marked as "Halogenated Organic Waste" and list the chemical name.
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible chemicals.
2. Spill Management: In the event of a spill, take the following steps immediately:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains or waterways.[1]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials until it is collected.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Essential Safety and Handling Guide for 5-Bromo-2-(trifluoromethoxy)benzaldehyde
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure and efficient research environment.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 923281-52-1 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.
| PPE Category | Recommended Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before each use. | Prevents skin contact which can cause irritation.[1] |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended. | Minimizes skin contact and protects from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used. | Essential for preventing inhalation of vapors that may cause respiratory tract irritation.[1] |
Operational and Disposal Plans
Adherence to a strict operational protocol is necessary for the safe handling, storage, and disposal of this compound.
Experimental Protocol: Safe Handling Procedure
-
Engineering Controls : All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Pre-Handling :
-
Thoroughly inspect all PPE for integrity before use.
-
Ensure the work area is clean and free of incompatible materials.
-
Have spill cleanup materials readily available.
-
-
Handling :
-
Post-Handling :
Storage Plan
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed to prevent the release of vapors.
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Disposal Plan
-
Chemical Waste :
-
Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.
-
The container must be kept closed and stored in a secure, well-ventilated area away from incompatible materials, awaiting pickup by a licensed waste disposal company.
-
-
Contaminated PPE :
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Spill Response :
-
In the event of a spill, evacuate the area and remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a hazardous waste container for disposal.
-
Ventilate and clean the spill area thoroughly.
-
Visual Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
